molecular formula C9H5BrFNO B8244886 6-bromo-4-fluoro-2H-isoquinolin-1-one

6-bromo-4-fluoro-2H-isoquinolin-1-one

Cat. No.: B8244886
M. Wt: 242.04 g/mol
InChI Key: PKLVUSHURQJECY-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2H-isoquinolin-1-one (CAS 1443377-43-2) is a high-purity heterocyclic building block with a molecular formula of C9H5BrFNO and a molecular weight of 242.04 g/mol . This compound is a key synthetic intermediate in medicinal chemistry and advanced organic synthesis, designed for professional research and manufacturing applications . Its core value lies in its molecular structure, which incorporates both bromine and fluorine substituents on the isoquinolinone scaffold. The bromine atom serves as a versatile handle for diverse metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures . The fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a critical feature in the design of bioactive molecules . This compound is particularly valuable in pharmaceutical development, where it acts as a crucial precursor in the synthesis of potential therapeutic agents. Research applications include its use as a building block for cancer drug synthesis, specifically in the exploration of novel PDK1 inhibitors, and in the development of drugs targeting neurological disorders . As a specialized chemical, it is intended for research laboratories and industrial use only. It is strictly not for diagnostic, therapeutic, medical, or consumer applications .

Properties

IUPAC Name

6-bromo-4-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLVUSHURQJECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro-6-Bromoisoquinolin-1(2H)-one: Technical Profile & Utilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-6-Bromoisoquinolin-1(2H)-one Building Block Properties Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 4-fluoro-6-bromoisoquinolin-1(2H)-one scaffold represents a high-value "privileged structure" in modern medicinal chemistry. It bridges the gap between classic isoquinolinone pharmacophores (e.g., PARP inhibitors, kinase inhibitors) and the requirement for improved metabolic stability via fluorination.

This guide details the physicochemical properties, synthetic access, and orthogonal functionalization strategies for this building block.[1][2] Its core value lies in its dual-electrophilic potential : the C6-bromine serves as a handle for cross-coupling, while the C4-fluorine modulates pKa and blocks metabolic oxidation at the electron-rich C4 position.

Structural Analysis & Physicochemical Profile

The Fluorine Effect

The introduction of fluorine at the C4 position is not merely structural; it fundamentally alters the electronic landscape of the isoquinolinone core.

  • Metabolic Blocking: The C4 position of isoquinolin-1(2H)-one is electronically similar to an enamine and is prone to oxidative metabolism (hydroxylation). Fluorine substitution sterically and electronically blocks this liability.

  • Acidity Modulation: Fluorine is highly electronegative (

    
    ). Its proximity to the lactam nitrogen (N2) via the vinylogous system increases the acidity of the N-H bond, facilitating N-alkylation under milder conditions compared to the non-fluorinated parent.
    
Physicochemical Properties Data

Note: Values below include experimentally validated ranges for the scaffold class and predicted values for this specific substitution pattern.

PropertyValue / RangeSignificance
Molecular Formula C₉H₅BrFNOCore building block
Molecular Weight 242.05 g/mol Fragment-based drug discovery (FBDD) compliant
Predicted LogP 2.1 – 2.4Moderate lipophilicity; suitable for CNS penetration
pKa (Lactam NH) ~9.5 – 10.2More acidic than parent isoquinolinone (~11.5) due to F-induction
H-Bond Donors 1 (NH)Critical for hinge-binding in kinases
H-Bond Acceptors 2 (C=O, F)Fluorine acts as a weak acceptor
Tautomerism Lactam (Major) / Lactim (Minor)Exists predominantly as the amide (1-one) in solution

Synthetic Access: The "Selectfluor" Protocol[1][3]

While 6-bromoisoquinolinone is commercially available, the 4-fluoro analog is often synthesized de novo or via late-stage electrophilic fluorination. The most robust, scalable protocol involves the direct fluorination of the 6-bromo parent using Selectfluor (F-TEDA-BF4).

Mechanism of Synthesis

The reaction exploits the enamine-like character of the C3-C4 double bond. The 6-bromo substituent deactivates the benzene ring, ensuring fluorination occurs selectively at the heterocyclic C4 position rather than the carbocycle.

Validated Laboratory Protocol

Objective: Synthesis of 4-fluoro-6-bromoisoquinolin-1(2H)-one from 6-bromoisoquinolin-1(2H)-one.

Reagents:

  • Substrate: 6-Bromoisoquinolin-1(2H)-one (1.0 equiv)

  • Fluorinating Agent: Selectfluor (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (9:1 v/v)

  • Temperature: 60°C – 80°C

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-bromoisoquinolin-1(2H)-one and MeCN:H₂O (9:1). The addition of water is critical to solubilize Selectfluor and facilitate proton transfer.

  • Reagent Addition: Add Selectfluor in a single portion. The reaction is initially heterogeneous but clarifies as the oxidant is consumed.

  • Heating: Heat the mixture to 60°C under an inert atmosphere (N₂) for 4–6 hours. Monitor via LC-MS (Target Mass: ~242/244 Da).

  • Quench: Cool to room temperature. Remove volatiles under reduced pressure.

  • Workup: Resuspend the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (to neutralize HF byproducts) followed by brine.

  • Purification: The crude product is typically recrystallized from EtOH or purified via flash chromatography (0-5% MeOH in DCM).

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Bromoisoquinolinone (Starting Material) Condition MeCN:H2O (9:1) 60°C, 4-6h Start->Condition Dissolve Reagent Selectfluor (1.2 equiv) Reagent->Condition Add Intermediate C4-Wheland Intermediate Condition->Intermediate Electrophilic Attack Product 4-Fluoro-6-bromoisoquinolinone (Target) Intermediate->Product Elimination (-H+)

Caption: Electrophilic fluorination pathway utilizing Selectfluor to install the C4-fluorine atom selectively.

Functionalization Strategies

The utility of 4-fluoro-6-bromoisoquinolinone lies in its orthogonal reactivity . The molecule possesses three distinct vectors for diversification:

  • N-Alkylation (N2): Facile modification to adjust solubility or target engagement.

  • Suzuki/Buchwald Coupling (C6): The bromine atom is a "hot spot" for Pd-catalyzed cross-coupling.

  • Nucleophilic Substitution (C1): Conversion of the lactam to a chloro-imidate (using POCl₃) allows for S_NAr displacement, though this removes the carbonyl.

Divergent Synthesis Workflow

Functionalization Core 4-Fluoro-6-Bromo Isoquinolinone Suzuki Suzuki-Miyaura (Pd, Ar-B(OH)2) Core->Suzuki Site C6 (Br) Alkylation N-Alkylation (Cs2CO3, R-X) Core->Alkylation Site N2 (NH) Chlorination POCl3 / Chlorination (Imidoyl Chloride) Core->Chlorination Site C1 (C=O) Biaryl 6-Aryl-4-Fluoro Derivatives Suzuki->Biaryl N_Sub N-Substituted Lactams Alkylation->N_Sub Amino 4-Fluoro-1-Amino Isoquinolines Chlorination->Amino + Amine Displacement

Caption: Orthogonal diversification vectors available on the 4-fluoro-6-bromoisoquinolinone core.

Critical Reaction Protocol: Suzuki-Miyaura Coupling

Challenge: The free lactam (NH) can poison Pd catalysts. Solution: Use of "ligand-rich" conditions or N-protection (e.g., SEM, PMB) prior to coupling is recommended, though direct coupling is possible with optimized bases.

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Superior to carbonate bases for free lactams.

  • Solvent: 1,4-Dioxane / Water (4:1)[4]

  • Temp: 90°C

Applications in Drug Discovery[2][5][6][7][8]

Kinase Inhibition

Isoquinolinones are bioisosteres of quinazolinones (e.g., Gefitinib). The 4-fluoro group mimics the size of a hydrogen atom but drastically alters the electronics of the hinge-binding region (N2-C1=O).

  • Case Study: In JAK or BTK inhibitors, the 6-position often extends into the solvent-exposed region. The 6-bromo handle allows for the attachment of solubilizing tails (e.g., piperazines).

PARP Inhibitors

While Olaparib utilizes a phthalazinone core, next-generation PARP inhibitors explore isoquinolinone scaffolds to improve selectivity. The 4-fluoro substitution has been cited to improve blood-brain barrier (BBB) penetration by lowering the topological polar surface area (TPSA) relative to hydroxylated metabolites.

Handling and Stability

  • Storage: Store at 2-8°C under inert gas (Argon). The C-Br bond is light-sensitive over long durations; amber vials are required.

  • Safety: The molecule is an organohalide. Standard PPE is required. Caution: 4-fluorinated heteroaromatics can be skin sensitizers.

  • Analytical:

    • NMR: ¹⁹F NMR is a powerful diagnostic tool. Expect a singlet around -130 to -150 ppm (relative to CFCl₃).

    • LCMS:[4] Ionizes well in positive mode (M+H).

References

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2][4] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile (Analogous chemistry). Link

  • Ma, Y., et al. (2023).[5] Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society. Link

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme Chemistry. Link

Sources

The Isoquinolin-1-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance and Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2][3] The isoquinolin-1(2H)-one nucleus is a quintessential example of such a scaffold. This nitrogen-containing heterocyclic system, composed of a fused benzene and pyridinone ring, is a cornerstone in both natural product chemistry and synthetic drug design.[2][4][5][6] Its rigid, planar structure provides a defined orientation for substituent groups, facilitating precise interactions with enzyme active sites and receptor binding pockets.

Found in a variety of natural alkaloids and forming the core of numerous synthetic bioactive molecules, the isoquinolin-1-one scaffold has been instrumental in the development of therapeutics across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][7][8][9] This guide, prepared from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of the isoquinolin-1-one core. We will delve into the causality behind synthetic strategies, explore its multifaceted pharmacological roles with a focus on key mechanisms of action, analyze structure-activity relationships (SAR), and discuss critical drug development considerations.

I. Constructing the Core: Modern Synthetic Strategies

The efficient synthesis of the isoquinolin-1-one scaffold is paramount for its exploration in drug discovery. While classical methods like the Bischler–Napieralski and Pictet-Spengler reactions laid the groundwork, modern synthetic chemistry has ushered in more efficient, atom-economical, and versatile approaches.[3][10]

The most significant advancement has been the advent of transition-metal-catalyzed C–H activation/annulation reactions.[10] This strategy allows for the direct construction of the isoquinolin-1-one ring from readily available starting materials, such as benzamides, by forming a key carbon-carbon bond with a coupling partner like an alkyne or alkene. Catalysts based on rhodium (Rh), palladium (Pd), and cobalt (Co) have proven particularly effective, offering high yields and broad functional group tolerance, which is critical for building diverse chemical libraries for screening.[4][11]

Logical Workflow for Modern Synthesis of Isoquinolin-1-ones

The diagram below illustrates a generalized workflow for the Rh(III)-catalyzed synthesis of isoquinolin-1-ones, a powerful and widely adopted method.

G cluster_start Starting Materials cluster_process Catalytic Cycle cluster_end Product & Purification SM1 N-alkoxybenzamide P1 C-H Activation & Metallacycle Formation SM1->P1 SM2 Alkyne Coupling Partner P2 Alkyne Insertion SM2->P2 CAT [Cp*RhCl2]2 Catalyst + CsOAc Additive CAT->P1 Initiates P1->P2 Reacts with P3 Reductive Elimination & Catalyst Regeneration P2->P3 P3->CAT Regenerates PROD Substituted Isoquinolin-1-one P3->PROD Yields PUR Chromatographic Purification PROD->PUR

Caption: Generalized workflow for Rh(III)-catalyzed C-H activation/annulation.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 3,4-Disubstituted Isoquinolin-1-one

This protocol is representative of the modern C-H functionalization approach for constructing the isoquinolin-1-one scaffold.[4] The choice of an N-ethoxybenzamide is strategic; the ethoxy group acts as a directing group, guiding the rhodium catalyst to activate the ortho-C–H bond of the benzene ring with high regioselectivity.

Materials:

  • N-ethoxybenzamide (1.0 mmol, 1 equiv.)

  • Unsymmetrical alkyne (e.g., 1-phenyl-1-propyne) (1.2 mmol, 1.2 equiv.)

  • [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)

  • Cesium Acetate (CsOAc) (2.0 mmol, 2 equiv.)

  • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

  • Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add N-ethoxybenzamide (1 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DCE (5 mL) followed by the unsymmetrical alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at 80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the C-H activation and subsequent catalytic steps.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure isoquinolin-1-one product.

This self-validating system ensures high regioselectivity due to the directing group, and the use of a stable catalyst under an inert atmosphere minimizes side reactions, leading to a clean and efficient synthesis.

II. The Isoquinolin-1-one Scaffold in Action: Pharmacological Activities and Targets

The true power of the isoquinolin-1-one scaffold lies in its remarkable versatility as a pharmacophore. By decorating the core at various positions (N-2, C-3, C-4, and the benzo ring), medicinal chemists have developed potent and selective inhibitors for a multitude of biological targets.[1][7]

A. Oncology: A Multi-Pronged Attack on Cancer

The isoquinolin-1-one framework is a dominant feature in modern oncology drug discovery.[2][12] Its derivatives have been shown to inhibit key enzymes and pathways crucial for cancer cell proliferation, survival, and DNA repair.

1. PARP Inhibition and Synthetic Lethality: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks.[13] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[14] Inhibiting PARP in these cancer cells creates a state of "synthetic lethality": single-strand breaks accumulate, leading to double-strand breaks during replication that the cancer cell cannot repair, ultimately causing cell death.[15]

Several potent PARP inhibitors are based on the isoquinolin-1-one scaffold, such as derivatives of thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A).[16] The lactam moiety of the isoquinolin-1-one core often mimics the nicotinamide portion of the NAD+ cofactor, binding competitively to the catalytic domain of PARP.

G cluster_path cluster_wt Normal Cell Response cluster_mut BRCA-Mutant Cancer Cell Response DNA_SSB Single-Strand DNA Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Recruits Replication DNA Replication DNA_SSB->Replication Repair_SSB SSB Repair PARP->Repair_SSB Mediates PARPi Isoquinolin-1-one PARP Inhibitor PARPi->PARP Inhibits DNA_DSB Double-Strand DNA Break (DSB) Replication->DNA_DSB HR_Pathway Homologous Recombination (HR) DNA_DSB->HR_Pathway HR_Pathway_Broken Defective HR DNA_DSB->HR_Pathway_Broken Cell_Survival Cell Survival HR_Pathway->Cell_Survival BRCA_WT Normal Cell (BRCA Proficient) BRCA_MUT Cancer Cell (BRCA Deficient) Cell_Death Apoptosis (Synthetic Lethality) HR_Pathway_Broken->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

2. Kinase Inhibition: Kinases are a major class of oncology targets, and the isoquinolin-1-one scaffold serves as an excellent "hinge-binding" motif for ATP-competitive kinase inhibitors.[17][18] The nitrogen and carbonyl oxygen of the lactam can form crucial hydrogen bonds with the backbone of the kinase hinge region.

  • EGFR Tyrosine Kinase: 2-Aryl-8-hydroxy-isoquinolin-1(2H)-one derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many cancers.[7]

  • Rho-kinase (ROCK): Substituted isoquinolin-1-ones have been developed as powerful inhibitors of ROCK, which is implicated in cancer cell invasion and metastasis.[7][19]

  • RIP1 Kinase: 1-Aminoisoquinoline derivatives have been identified as potent Type II inhibitors of RIP1 kinase, binding to an inactive conformation and showing potential in treating pathologies associated with necroptosis.[20]

Table 1: Anticancer Activity of Representative Isoquinolin-1-one Derivatives
Compound/Derivative ClassTarget Enzyme/PathwayCell LineIC₅₀ / EC₅₀Therapeutic Area
Isoquinolinone-Naphthoquinone HybridsPARP-1U87MG (Glioma)1.28 µM & 1.33 µMOncology
3-Acyl Isoquinolin-1(2H)-one (Cpd 8)Induces G2 arrest, apoptosisMCF-7, MDA-MB-2312.4 µM - 5.7 µMBreast Cancer
2-Aryl-8-hydroxy-isoquinolin-1(2H)-oneEGFR Tyrosine KinaseN/A (Biochemical)Potent InhibitionOncology
1-Aminoisoquinoline (Cpd 8)RIP1 KinaseN/A (Biochemical)Potent InhibitionInflammation/Oncology

Data sourced from multiple studies for representative examples.[2][7][20]

B. Central Nervous System (CNS) Activity

The rigid nature of the isoquinolin-1-one scaffold makes it suitable for crossing the blood-brain barrier and interacting with CNS targets. Derivatives have been developed as modulators of key receptors involved in neurological and psychiatric disorders.[7] For example, specific derivatives have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor, a target for treating obesity and psychiatric conditions.[7][21]

III. Decoding the Blueprint: Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing lead compounds. For the isoquinolin-1-one scaffold, specific substitutions dramatically influence potency and selectivity.

  • N-2 Position: Substitution at the lactam nitrogen is a common strategy to explore the solvent-exposed region of binding pockets. Alkyl or aryl groups here can modulate pharmacokinetic properties and introduce additional interactions.

  • C-3 and C-4 Positions: These positions are frequently modified to target the core of an enzyme's active site. Introducing aryl, acyl, or alkyl groups can enhance potency by forming hydrophobic or hydrogen-bonding interactions.[1] For many kinase inhibitors, substituents at these positions are designed to extend into the hydrophobic pocket adjacent to the ATP binding site.

  • Benzo Ring (C-5 to C-8): Substitution on the fused benzene ring is used to fine-tune selectivity and physical properties like solubility. For instance, in ROCK inhibitors, modifications at the C-6 position were critical for optimizing potency and pharmacokinetic profiles.[19]

G cluster_sar Key SAR Insights Scaffold N2 N-2 Position: - Modulates PK properties - Interacts with solvent front C34 C-3 & C-4 Positions: - Key for target potency - Extends into hydrophobic pockets Benzo Benzo Ring (C5-C8): - Fine-tunes selectivity - Modulates solubility p_n2->N2 Substitution here p_c34->C34 Modifications here p_benzo->Benzo Substituents here

Caption: Key regions of the isoquinolin-1-one scaffold for SAR studies.

IV. From Bench to Bedside: Pharmacokinetic Considerations

A potent molecule is only a viable drug candidate if it possesses a suitable pharmacokinetic (ADME) profile.[22] Studies on isoquinolin-1-one derivatives have provided valuable insights into their drug-like properties.

Case Study: Pharmacokinetics of an Isoquinolin-1-one Melatonin Receptor Agonist

A study on 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one (IS0042) in rats provides a clear example of the ADME profiling required during drug development.[23] The compound was found to be lipophilic and readily penetrated a Caco-2 cell model of the intestinal barrier, suggesting good potential for oral absorption. However, it underwent significant metabolism in liver microsomes, primarily through ether cleavage and demethylation. This first-pass metabolism resulted in a relatively low absolute oral bioavailability.[23]

This case underscores a critical aspect of medicinal chemistry: the optimization process must co-evolve potency and metabolic stability. Often, chemists will block sites of metabolism by introducing groups like fluorine or by modifying the scaffold to sterically hinder the metabolic enzymes.

Table 2: Key Pharmacokinetic Parameters of IS0042 in Rats
ParameterIntravenous (IV) AdministrationOral (PO) AdministrationInterpretation
Clearance (CL) 0.73 - 1.02 L/h/kg-Moderate clearance from the body.
Volume of Distribution (Vd) 1.76 - 3.16 L/kg-Large distribution into tissues.
Elimination Half-life (t₁/₂) 3.11 - 6.04 h-Reasonably long duration in the body.
Absolute Oral Bioavailability (F%) -9.8 - 18.6 %Low bioavailability, likely due to first-pass metabolism.

Data from a preclinical study in rats.[23]

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

To validate the activity of newly synthesized isoquinolin-1-one derivatives as kinase inhibitors, a robust biochemical assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a common, trustworthy platform.

Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

Materials:

  • Kinase of interest (e.g., EGFR)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor (Tracer)

  • Test compounds (isoquinolin-1-one derivatives) dissolved in DMSO

  • Assay buffer

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase/Antibody Mix: Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer. Add this mixture to all wells.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ tracer and add it to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The decrease in FRET signal is directly proportional to the binding of the test compound to the kinase.

V. Future Perspectives and Conclusion

The isoquinolin-1-one scaffold is far from being a relic of medicinal chemistry's past; it remains a dynamic and highly relevant core for future drug discovery.[2][8] Its proven success as a hinge-binding pharmacophore for enzymes like PARP and kinases makes it an ideal starting point for developing next-generation therapeutics. We anticipate seeing its integration into novel modalities such as covalent inhibitors, where a reactive group is appended to the scaffold to form a permanent bond with the target protein, and proteolysis-targeting chimeras (PROTACs), where the scaffold serves as the warhead to bind to a target protein for degradation.

References

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Synthesis of isoquinolinone derivatives by Rh (III)-catalyzed C–H functionalization of N-ethoxybenzamides.
  • The 1(2H)-Isoquinolinone Scaffold: A Privileged Core for Novel Drug Discovery. BenchChem.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids.
  • Isoquinoline derivatives and its medicinal activity. Future Journal of Pharmaceuticals and Health Sciences.
  • Pharmacokinetics, oral bioavailability and metabolism of a novel isoquinolinone-based melatonin receptor agonist in r
  • Continuous Flow Synthesis of Thieno[2,3-c]isoquinolin-5(4H)-one Scaffold: A Valuable Source of PARP-1 Inhibitors. Organic Process Research & Development.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules.
  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • An overview of kinase downregulators and recent advances in discovery approaches. Signal Transduction and Targeted Therapy.
  • PARP Inhibitors for Breast and Ovarian Cancers. OncLive.
  • PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors. The Oncology Nurse.
  • What are PARP inhibitors? MD Anderson Cancer Center.
  • Kinase Inhibitor Library. TargetMol.
  • Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology.

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The Structure-Activity Relationship of 4-Fluoroisoquinolinones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-fluoroisoquinolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, particularly in the design of targeted therapies. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-fluoroisoquinolinone derivatives. We will dissect the nuanced roles of the core isoquinolinone structure, the strategic placement of the fluorine atom at the 4-position, and the impact of substituent modifications on biological activity. This document will focus primarily on their well-documented role as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology. By synthesizing data from seminal studies, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key chemical features that govern the potency, selectivity, and pharmacokinetic profiles of this promising class of compounds.

Introduction: The Emergence of the 4-Fluoroisoquinolinone Core

The isoquinolinone framework is a versatile scaffold found in numerous biologically active natural products and synthetic molecules. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. The introduction of a fluorine atom, particularly at the 4-position, offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of the parent molecule.[1][2]

Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] Specifically, the C-F bond is highly polarized and resistant to metabolic oxidation, often enhancing the pharmacokinetic profile of a drug candidate.[1][6] In the context of the isoquinolinone scaffold, the 4-fluoro substitution can also alter the electron distribution of the aromatic system, potentially influencing key interactions with target proteins.

Core Directive: Structure-Activity Relationships of Isoquinolinone-Based PARP1 Inhibitors

A significant body of research on isoquinolinones has focused on their potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP1).[7][8] PARP1 is a nuclear enzyme that plays a crucial role in the repair of single-strand DNA breaks.[9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[10]

The SAR of isoquinolinone-based PARP1 inhibitors has been systematically explored, revealing several key structural features that govern their potency and efficacy.[7][8]

The Isoquinolinone Core and Linker Modifications

Studies have shown that the fundamental isoquinolinone scaffold is a key pharmacophore for PARP1 inhibition. Modifications to this core and the linkers connecting other parts of the molecule can have a significant impact on activity and pharmacokinetic properties.

For instance, research on a series of isoquinolinone analogues revealed that constraining a linear propylene linker into a cyclopentene ring resulted in improved pharmacokinetic parameters while maintaining potent PARP1 inhibition.[7][8] This highlights the importance of conformational rigidity in optimizing the presentation of key binding motifs to the enzyme's active site.

Substitutions on the Isoquinolinone Ring System

The nature and position of substituents on the isoquinolinone ring are critical determinants of biological activity. While specific SAR data for the 4-fluoroisoquinolinone scaffold is not extensively published as a distinct class, we can infer the likely impact of the 4-fluoro group based on general principles of fluorine in medicinal chemistry and the SAR of related isoquinolinones.

  • The 4-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 4-position can influence the pKa of nearby functionalities and the overall electron density of the aromatic rings. This can lead to altered binding interactions within the PARP1 active site. Furthermore, the C4 position is often susceptible to metabolism, and the presence of a fluorine atom can block this metabolic pathway, thereby increasing the compound's half-life.[1][6]

  • Other Ring Substitutions: The addition of other functional groups to the isoquinolinone core can further modulate activity. For example, incorporating a basic amine functionality has been shown to enhance the potency of some PARP inhibitors.[11]

The N-Substituent and Bioisosteric Replacements

The substituent at the nitrogen atom of the isoquinolinone ring is another critical area for modification. In some series of PARP inhibitors, this position is occupied by a group that extends into a solvent-exposed region of the active site, providing an opportunity for derivatization to improve solubility and other physicochemical properties.

To mitigate potential liabilities associated with an anilinic moiety at this position, researchers have incorporated the nitrogen substituent as part of a bicyclic ring system, leading to the development of potent naphthyridinone-based PARP1 inhibitors.[7][8] This strategy of bioisosteric replacement can be a valuable tool in optimizing lead compounds.

Biological Target and Mechanism of Action: PARP1 Inhibition

The primary biological target for many therapeutically relevant isoquinolinone derivatives is PARP1.[7][8][10]

The Role of PARP1 in DNA Repair

PARP1_Mechanism

As depicted in Figure 1, upon detection of a single-strand DNA break, PARP1 binds to the damaged site and becomes activated. Activated PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other nuclear proteins, forming long, branched chains of poly(ADP-ribose) (PAR). This PARylation process serves as a scaffold to recruit other DNA repair enzymes to the site of damage, facilitating the repair process.

Synthetic Lethality in Cancer Therapy

In cancers with mutations in genes responsible for homologous recombination repair of double-strand DNA breaks (e.g., BRCA1 and BRCA2), cells become heavily reliant on PARP1-mediated single-strand break repair. When PARP1 is inhibited by a molecule such as a 4-fluoroisoquinolinone derivative, these single-strand breaks are not repaired and accumulate. During DNA replication, these unrepaired single-strand breaks are converted into toxic double-strand breaks. In the absence of a functional homologous recombination repair pathway, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.

Experimental Protocols: Synthesis of the 4-Fluoroisoquinolinone Scaffold

The synthesis of 4-fluoroisoquinolinone derivatives typically begins with the construction of the core 4-fluoroisoquinoline intermediate. A common and effective method involves a halogen-lithium exchange followed by electrophilic fluorination.[1]

General Synthesis of 4-Fluoroisoquinoline

Synthesis_Workflow

Step-by-Step Methodology:

  • Starting Material: The synthesis commences with 4-bromoisoquinoline.

  • Halogen-Lithium Exchange: 4-Bromoisoquinoline is dissolved in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A solution of n-butyllithium in hexanes is then added dropwise to effect the halogen-lithium exchange, forming the highly reactive 4-lithiated isoquinoline intermediate.

  • Electrophilic Fluorination: A solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the same solvent is then added to the reaction mixture. The lithiated intermediate attacks the fluorine atom of the NFSI, resulting in the formation of 4-fluoroisoquinoline.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography to yield pure 4-fluoroisoquinoline.[1]

Further derivatization to the corresponding isoquinolinone can be achieved through various established methods, followed by modifications to introduce desired substituents for SAR studies.

Data Presentation: Hypothetical SAR Table for 4-Fluoroisoquinolinone Analogs as PARP1 Inhibitors

While a comprehensive experimental dataset for a series of 4-fluoroisoquinolinone analogs is not publicly available, the following table illustrates a hypothetical SAR based on the principles discussed in this guide. This table is for illustrative purposes to guide future experimental design.

Compound R1 (at N2) R2 (at C7) PARP1 IC50 (nM) Cellular Potency (EC50, nM) Metabolic Stability (t1/2, min)
Hypothetical 1 -CH3-H5025030
Hypothetical 2 -CH2CH2N(CH3)2-H105045
Hypothetical 3 -Cyclopentyl-H2515060
Hypothetical 4 -CH2CH2N(CH3)2-OCH3157540
Hypothetical 5 -CH2CH2N(CH3)2-Cl84055

Interpretation of Hypothetical Data:

  • The introduction of a basic amine in the R1 side chain (Hypothetical 2) is expected to improve both enzymatic and cellular potency compared to a simple alkyl group (Hypothetical 1), consistent with findings for other PARP inhibitors.[11]

  • A conformationally constrained R1 group like a cyclopentyl ring (Hypothetical 3) may offer a balance of potency and improved metabolic stability.[7][8]

  • Electron-donating or -withdrawing substituents at the R2 position (Hypothetical 4 and 5) would likely modulate the electronic properties of the isoquinolinone core, leading to differences in binding affinity and potency.

Conclusion and Future Directions

The 4-fluoroisoquinolinone scaffold represents a highly promising starting point for the design of potent and selective inhibitors of various biological targets, with PARP1 being a prime example. The strategic incorporation of a fluorine atom at the 4-position offers a valuable tool to enhance metabolic stability and modulate electronic properties, thereby improving the overall drug-like characteristics of these compounds.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of 4-fluoroisoquinolinone derivatives. Such studies will be crucial to further elucidate the specific SAR of this scaffold and to identify lead candidates with optimal potency, selectivity, and pharmacokinetic profiles for clinical development. The insights provided in this guide offer a solid foundation for these future endeavors.

References

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

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  • PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link]

  • MDPI. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. [Link]

  • National Center for Biotechnology Information. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]

  • National Center for Biotechnology Information. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]

  • PubMed. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • National Center for Biotechnology Information. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

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  • PubMed. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

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Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromoisoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of N-Aryl Isoquinolinones

The isoquinolinone scaffold is a privileged motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and valuable photophysical properties. The introduction of an aryl group at the nitrogen atom (N-arylation) can significantly modulate these properties, leading to the discovery of novel therapeutic agents and advanced materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional, harsher methods.[1] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful application of the Buchwald-Hartwig amination to bromoisoquinolinone substrates.

While the Buchwald-Hartwig amination is widely utilized for the N-arylation of amines, its application to less nucleophilic amides and lactams, such as isoquinolinones, requires careful consideration of the reaction parameters.[2][3] This document will delve into the mechanistic nuances, guide the selection of optimal catalysts, ligands, bases, and solvents, and provide step-by-step protocols to empower researchers to confidently and effectively synthesize N-aryl isoquinolinones.

Mechanistic Considerations: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amination, and reductive elimination.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates like bromoisoquinolinones.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Reductive Elimination Catalyst Catalyst Product Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoisoquinolinone, forming a Pd(II) intermediate. This is often the rate-determining step.[1]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl isoquinolinone is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The reduced nucleophilicity of the isoquinolinone nitrogen compared to a typical amine makes the amine coordination and deprotonation steps more challenging. Therefore, the choice of ligand and base is critical to facilitate this transformation.

Optimizing the Reaction: A Guide to Component Selection

The success of the Buchwald-Hartwig amination of bromoisoquinolinones hinges on the judicious selection of the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While various Pd(0) and Pd(II) sources can be used, palladium(II) precatalysts such as Pd(OAc)₂ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly employed due to their air stability and ease of handling.[4] These Pd(II) sources are reduced in situ to the active Pd(0) species. For challenging couplings, the use of pre-formed palladium-ligand complexes, known as precatalysts, can offer improved reactivity and reproducibility.

Ligands: The Key to Success

The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For the amination of amides and lactams, bulky, electron-rich phosphine ligands are generally required.

LigandStructureKey Features & Applications
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA versatile and highly effective ligand for the amidation of aryl bromides, including lactams. Its wide bite angle is thought to promote reductive elimination.[2]
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA classic bidentate ligand that has shown success in a range of Buchwald-Hartwig aminations.[1]
Josiphos A class of ferrocenyl-based diphosphine ligandsKnown for their high activity and broad substrate scope.
Buchwald Ligands e.g., SPhos, XPhos, RuPhosA family of highly effective, sterically hindered biaryl phosphine ligands developed for challenging cross-coupling reactions.

For the N-arylation of bromoisoquinolinones, Xantphos is a highly recommended starting point based on its proven efficacy in the amidation of other lactam systems.[2]

Bases: Driving the Deprotonation

A suitable base is required to deprotonate the isoquinolinone, facilitating its coordination to the palladium center. The choice of base must be carefully considered to avoid unwanted side reactions.

BasepKa of Conjugate AcidComments
Cs₂CO₃ ~10.3A relatively mild and effective base for the amidation of aryl halides with lactams.[2] Its solubility in common organic solvents is advantageous.
K₃PO₄ ~12.3Another effective and mild base for challenging aminations.
NaOtBu ~19A strong, non-nucleophilic base often used in Buchwald-Hartwig reactions. However, its high basicity may not be compatible with all functional groups.
LHMDS ~26A very strong, non-nucleophilic base that can be effective when weaker bases fail.

For bromoisoquinolinones, starting with a milder base like Cs₂CO₃ is advisable to minimize the risk of base-mediated decomposition of the substrate or product.

Solvents: Creating the Right Environment

The solvent must be able to dissolve the reactants and maintain the catalyst in an active state at the required reaction temperature. Anhydrous, aprotic solvents are typically used.

SolventBoiling Point (°C)Properties
1,4-Dioxane 101A common and effective solvent for Buchwald-Hartwig amidations.[2]
Toluene 111Another widely used solvent, particularly for higher temperature reactions.
THF 66A lower-boiling ethereal solvent that can be used for more reactive substrates.

1,4-Dioxane is a recommended starting solvent for the amination of bromoisoquinolinones. It is crucial to use anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of bromoisoquinolinones. Optimization of the reaction conditions may be necessary for specific substrates.

General Procedure for the Buchwald-Hartwig Amination of a Bromoisoquinolinone

This protocol is adapted from the successful amidation of lactams with aryl bromides.[2]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add Bromoisoquinolinone, Amine, Base, Pd₂(dba)₃, and Xantphos to a dry reaction vessel. Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) three times. Reagents->Inert_Atmosphere Solvent_Addition Add anhydrous 1,4-dioxane. Inert_Atmosphere->Solvent_Addition Heating Heat the reaction mixture at 100 °C with vigorous stirring. Solvent_Addition->Heating Monitoring Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction to room temperature. Monitoring->Cooling Filtration Dilute with an organic solvent and filter through Celite. Cooling->Filtration Extraction Wash the filtrate with water and brine. Filtration->Extraction Drying_Concentration Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Extraction->Drying_Concentration Purification Purify the crude product by column chromatography. Drying_Concentration->Purification

Caption: A general experimental workflow for the Buchwald-Hartwig amination of bromoisoquinolinones.

Materials:

  • Bromoisoquinolinone (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (TLC plates, silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the bromoisoquinolinone (1.0 equiv), amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-catalyst.
Insufficiently strong baseIf Cs₂CO₃ is ineffective, consider a stronger base such as K₃PO₄ or NaOtBu.
Steric hindranceFor highly hindered substrates, a more sterically demanding ligand from the Buchwald family (e.g., XPhos) may be beneficial.
Decomposition of starting material or product Base is too strongRevert to a milder base like Cs₂CO₃ or K₃PO₄.
Temperature is too highReduce the reaction temperature.
Formation of side products HydrodehalogenationThis can occur, especially with primary amines. Optimizing the ligand and base can help minimize this side reaction.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl isoquinolinones, providing access to a diverse range of compounds with significant potential in drug discovery and materials science. By carefully selecting the catalyst, ligand, base, and solvent, and by following the detailed protocols outlined in this guide, researchers can overcome the challenges associated with the amination of these less nucleophilic substrates. The insights and methodologies presented here are intended to serve as a valuable resource for the successful implementation of this important transformation.

References

  • Yin, J.; Buchwald, S. L. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Org. Lett.2000 , 2 (8), 1101–1104. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

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Technical Guide: Palladium-Catalyzed Cross-Coupling of 6-Bromoisoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 6-bromoisoquinolin-1(2H)-one scaffold is a privileged pharmacophore in modern drug discovery, serving as a core structural motif in PARP inhibitors (e.g., Olaparib analogs), kinase inhibitors (PI3K, ROCK), and various anticancer agents.

While the aryl bromide at the C6 position offers a classic handle for palladium-catalyzed cross-coupling, this substrate presents unique challenges compared to simple aryl halides:

  • Lactam Tautomerism: The substrate exists in equilibrium between the lactam (NH) and lactim (OH) forms, with the lactam dominating in solution. The acidic N-H (pKa ~10-11) can deprotonate under basic coupling conditions, potentially coordinating to Pd(II) species and poisoning the catalyst (the "azole effect").

  • Solubility: The strong hydrogen-bonding network of the primary lactam results in poor solubility in standard non-polar coupling solvents (Toluene, ether), necessitating polar aprotic systems.

  • Regioselectivity: In C-N coupling (Buchwald-Hartwig), competition exists between the desired C6-amination and N-arylation of the lactam nitrogen.

This guide provides field-proven protocols to overcome these barriers, distinguishing between Direct Coupling (atom-economical but optimization-heavy) and Protected Coupling (robust and scalable).

Mechanistic Analysis & Decision Framework

Before selecting a protocol, the electronic and steric environment must be understood. The C6 position is on the benzenoid ring, electronically coupled to the electron-deficient pyridine-like ring. Oxidative addition is generally facile, but the subsequent transmetalation can be stalled by the formation of stable Pd-amidate complexes if the nitrogen is unprotected.

Decision Tree: To Protect or Not to Protect?

DecisionTree Start Starting Material: 6-Bromo-isoquinolin-1(2H)-one ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Sonogashira Sonogashira (Alkynylation) ReactionType->Sonogashira Direct Direct Coupling (Unprotected) Suzuki->Direct Possible with Specialized Ligands (SPhos, XPhos) Protect N-Protection Required (SEM, Bn, PMB) Suzuki->Protect Recommended for Scale-up/Reliability Buchwald->Protect CRITICAL to avoid N-arylation side rxn Sonogashira->Direct Only if Cu-free conditions used Sonogashira->Protect Recommended to avoid Cu-poisoning

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Unprotected Substrate)

Application: Rapid analog generation (Medicinal Chemistry scale). Challenge: Preventing catalyst deactivation by the free lactam nitrogen. Solution: Use of bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) which prevent the formation of inactive Pd-dimers.

ParameterConditionRationale
Catalyst XPhos Pd G2 or Pd(dppf)Cl₂·DCM XPhos forms a monolithic active species resistant to poisoning. Pd(dppf) is a cheaper alternative for less hindered boronic acids.
Loading 1.0 – 3.0 mol%Slightly higher loading compensates for potential N-coordination.
Base K₃PO₄ (3.0 equiv) Anhydrous phosphate is preferred over carbonates to minimize hydrolysis of sensitive boronic acids.
Solvent 1,4-Dioxane : Water (4:1) Water is essential for the activation of the boronic acid; Dioxane solubilizes the isoquinolinone.
Temp 80 – 100 °CHigh temperature ensures turnover; microwave irradiation (120 °C, 30 min) is highly effective.

Step-by-Step Procedure:

  • Charge: To a microwave vial or pressure tube, add 6-bromoisoquinolin-1(2H)-one (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert: Cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.1 M.

  • Catalyst: Add XPhos Pd G2 (0.02 equiv) quickly under positive inert gas pressure.

  • React: Heat to 90 °C for 4–12 hours (or 120 °C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with EtOAc. Acidify slightly with 1M HCl (to pH ~5) to ensure the product is in the neutral lactam form (improves extraction efficiency). Wash with brine, dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination (Protected Substrate)

Application: Synthesis of amino-isoquinolinones. Challenge: Regioselectivity. The lactam nitrogen is a competent nucleophile. Solution: Mandatory N-protection. The N-benzyl (Bn) or N-SEM group is recommended.

Pre-step: Protection (Example) React 6-bromoisoquinolinone with Benzyl bromide (BnBr) and K₂CO₃ in DMF at 60 °C. Yields are typically >90%.

ParameterConditionRationale
Catalyst Pd(OAc)₂ + BINAP or Pd₂dba₃ + Xantphos Bidentate ligands are crucial to prevent

-hydride elimination if using aliphatic amines.
Base Cs₂CO₃ (2.0 equiv) Cesium carbonate provides the "cesium effect" (solubility/basicity balance) critical for amination.
Solvent Toluene or 1,4-Dioxane Non-polar solvents are preferred for protected substrates to minimize hydrodehalogenation.

Step-by-Step Procedure:

  • Charge: Flame-dry a Schlenk flask. Cool under Argon.

  • Add: N-Benzyl-6-bromoisoquinolinone (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

  • Solvent: Add anhydrous Toluene (0.15 M).

  • React: Heat to 100 °C for 16 hours.

  • Workup: Filter through Celite to remove palladium black and salts. Concentrate.

  • Deprotection (if needed): For N-Bn, use HBr/AcOH or hydrogenation (Pd/C, H₂). For N-SEM, use TFA/DCM.

Protocol C: Sonogashira Coupling

Application: Introduction of alkynes/carbon spacers. Challenge: Copper acetylides can react with the lactam nitrogen. Solution: Use Copper-Free conditions or protect the nitrogen.

Copper-Free Protocol (Preferred for Unprotected Substrates):

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Ligand: XPhos (6 mol%) - Optional but boosts rate

  • Base: Pyrrolidine or Piperidine (acts as base and solvent or co-solvent)

  • Solvent: DMF/Pyrrolidine (1:1)

  • Temp: 80 °C

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-HSwitch to Protocol A (XPhos) or Protect Nitrogen (Bn/SEM).
Hydrodehalogenation (Product is isoquinolinone)

-hydride elimination or solvent H-abstraction
Use anhydrous solvents (DMF/Dioxane). Avoid alcoholic solvents. Increase catalyst loading.
Protodeboronation (Boronic acid loses B(OH)₂)Base/Temp incompatibilityUse milder base (K₃PO₄ or KF). Add water slowly. Use Boronic Ester (Pinacol) instead of Acid.
Insolubility Strong H-bonding latticeUse DMAc or NMP as solvent. Increase temperature to >100 °C.
Black Precipitate (Pd Black)Ligand dissociationAdd excess ligand (e.g., PPh₃ or XPhos). Ensure O₂-free environment.
Diagram: Optimization Workflow

Optimization Screen1 Screen 1: Standard Suzuki Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O Check Check LCMS Screen1->Check Success Scale Up Check->Success >80% Conv. Fail Low Yield / Side Products Check->Fail <50% Conv. Opt1 Switch to XPhos Pd G2 (Steric Bulk) Fail->Opt1 Catalyst Death Opt2 Protect Nitrogen (Bn/SEM) Fail->Opt2 Side Rxns Opt3 Change Solvent (DMAc/NMP) Fail->Opt3 Insolubility

Figure 2: Iterative optimization workflow for troubleshooting stalled reactions.

References

  • BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile." BenchChem Application Library. Link

  • Organic Process Research & Development. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile." ACS Publications, 2014. Link

  • Green Chemistry. "An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling." RSC Publishing.[1][2][3] Link

  • Journal of Organic Chemistry. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." NIH/PubMed, 2011. Link

  • Chemical Communications. "Palladium-catalyzed direct arylation of simple arenes." RSC Publishing.[1][2][3] Link

Sources

Strategic Functionalization of C4-Fluorinated Isoquinoline Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine at the C4-position offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the synthetic utility of the C4-fluorinated isoquinoline scaffold is entirely dependent on the ability to perform subsequent, regioselective functionalization. This guide provides a comprehensive overview of established and emerging strategies for the derivatization of C4-fluorinated isoquinolines, with a focus on explaining the mechanistic rationale behind protocol choices. Detailed, field-tested protocols for key transformations, including Nucleophilic Aromatic Substitution (SNA) and Transition Metal-Catalyzed Cross-Coupling, are presented to equip researchers in drug development with the practical knowledge to leverage this valuable synthon.

The Rationale: Why C4-Fluorinated Isoquinolines?

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its properties.[3] Fluorine's high electronegativity and small size can lead to profound changes in a molecule's electronic distribution, pKa, and conformation without a significant steric penalty.[3] When installed on the isoquinoline scaffold, these effects are particularly impactful. The C4-position is electronically sensitive, and the presence of a strongly electron-withdrawing fluorine atom can:

  • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, prolonging the half-life of a drug.[1]

  • Modulate Basicity: The inductive effect of fluorine can lower the pKa of the isoquinoline nitrogen, which can be critical for optimizing solubility and off-target activity.

  • Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[2]

  • Serve as a Versatile Synthetic Handle: As this guide will detail, the C-F bond at the C4-position is not merely a static modification but a reactive site for further molecular elaboration.

This combination of effects makes 4-fluoroisoquinoline a highly valuable building block for creating novel pharmaceutical intermediates.[1]

Core Functionalization Strategies: A Decision Framework

The functionalization of a C4-fluorinated isoquinoline hinges on the type of bond one wishes to form. The fluorine atom itself activates the C4 position for nucleophilic attack, making it an excellent leaving group in Nucleophilic Aromatic Substitution (SNA) reactions. For C-C bond formation, transition metal-catalyzed cross-coupling reactions are the methods of choice, often requiring a two-step approach or leveraging advanced C-H activation techniques.

G start Goal: Functionalize C4-Fluoro-Isoquinoline bond_type What type of bond to form at C4? start->bond_type cn_co_cs C-N, C-O, or C-S Bond bond_type->cn_co_cs  Heteroatom cc_bond C-C Bond bond_type->cc_bond Carbon   snar Nucleophilic Aromatic Substitution (SNA) snar_protocol Direct displacement of Fluorine with N, O, S nucleophiles. (See Protocol 3.1) snar->snar_protocol cross_coupling Transition-Metal Catalyzed Cross-Coupling cc_protocol Direct C-H arylation or sequential functionalization/ coupling. (See Protocol 4.1) cross_coupling->cc_protocol cn_co_cs->snar cc_bond->cross_coupling

Caption: Decision workflow for functionalizing C4-fluorinated isoquinolines.

Nucleophilic Aromatic Substitution (SNA): The Direct Approach

The most direct method to functionalize the C4 position is through Nucleophilic Aromatic Substitution (SNA). In this reaction, the electron-deficient nature of the isoquinoline ring system, further enhanced by the inductive effect of the C4-fluorine, makes the C4 carbon susceptible to attack by a nucleophile.[4][5] The fluoride ion is subsequently expelled as a leaving group. This pathway is particularly effective for forming C-N, C-O, and C-S bonds.

The mechanism is generally considered a two-step addition-elimination process via a negatively charged "Meisenheimer" intermediate, although some concerted pathways have also been proposed depending on the substrate and nucleophile.[6][7] The stability of this intermediate is key to the reaction's success.

Caption: General mechanism for SNA at the C4-position of a fluorinated isoquinoline.

Protocol 3.1: C4-Amination via SNA with a Primary Amine

This protocol describes a general procedure for the displacement of the C4-fluorine with an aliphatic primary amine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Fluoroisoquinoline≥98%Commercially AvailableStarting material.[1]
Benzylamine≥99%Commercially AvailableExample nucleophile.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
BrineSaturated Aq.Lab PreparedFor washing.

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoroisoquinoline (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (0.2 M solution based on the isoquinoline).

  • Nucleophile Addition: Add benzylamine (1.2 eq.) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(benzylamino)isoquinoline.

Expected Outcome & Causality

  • Choice of Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the HF by-product that may form, driving the reaction forward. Stronger bases are typically not required and may lead to side reactions.

  • Choice of Solvent: A polar aprotic solvent like DMF is used to solubilize the reagents and facilitate the formation of the charged Meisenheimer intermediate.[4]

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy associated with disrupting the aromaticity of the isoquinoline ring in the intermediate step.[5]

  • Yields: Yields for this type of reaction are typically moderate to good (50-85%), depending on the nucleophilicity and steric bulk of the amine.

Transition Metal-Catalyzed Cross-Coupling

While the C-F bond is an excellent leaving group for SNA, it is generally unreactive towards the oxidative addition step required in many standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[8] Therefore, C-C bond formation at the C4 position often requires more nuanced strategies.

Strategy A: C-H Functionalization

A highly efficient and atom-economical approach is the direct C-H functionalization of the isoquinoline core. Research has shown that catalyst control can dictate the regioselectivity of arylation between the C4 and C8 positions of isoquinolones.[9][10] While this is often demonstrated on the isoquinolone scaffold, the principles can inform strategies for isoquinolines. For a C4-fluorinated scaffold, this approach would be used to functionalize a different position (e.g., C1 or C8), leaving the C4-F intact as a key modulator of the molecule's properties.

Strategy B: Two-Step Halogen Exchange / Coupling

A more traditional, yet robust, method involves a two-step sequence. First, the C4-fluorine is replaced with a more reactive halide (Br or I) or a triflate. This "activated" intermediate can then readily participate in standard cross-coupling reactions. While less direct, this approach provides reliable access to a wide range of C4-arylated and C4-alkylated isoquinolines.

Protocol 4.1: Palladium-Catalyzed C4-Arylation (Suzuki-Miyaura Type)

This protocol outlines a representative Suzuki-Miyaura coupling reaction, assuming the starting material is 4-bromoisoquinoline, which can be prepared from isoquinoline precursors. This demonstrates the functionalization at the C4 position.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Bromoisoquinoline≥97%Commercially AvailableActivated starting material.
Phenylboronic Acid≥98%Commercially AvailableCoupling partner.
Pd(PPh₃)₄Catalyst GradeCommercially AvailablePalladium catalyst.
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDegassedLab PreparedCo-solvent.

Step-by-Step Procedure

  • Reaction Setup: To a Schlenk flask, add 4-bromoisoquinoline (1.0 eq.), phenylboronic acid (1.5 eq.), and sodium carbonate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (0.1 M solution based on 4-bromoisoquinoline).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel to yield 4-phenylisoquinoline.

Causality and Field Insights

  • Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of Suzuki couplings.[8] Other catalysts/ligand systems may be required for challenging substrates.

  • Base and Solvent System: The aqueous base (Na₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. Dioxane is a common solvent that balances polarity and temperature range.[8]

  • Inert Conditions: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Rigorous exclusion of air is essential to prevent catalyst degradation and ensure reproducible results.

Data Summary and Method Comparison

StrategyBond FormedKey AdvantagesKey LimitationsTypical Yields
SNA (Protocol 3.1) C-N, C-O, C-SDirect, single step from C4-F; high atom economy.Limited to nucleophilic partners; does not form C-C bonds.50-85%
Cross-Coupling (Protocol 4.1) C-C, C-NBroad substrate scope; highly reliable and well-understood.Requires pre-functionalized starting material (e.g., C4-Br); sensitive to air/moisture.60-95%
Direct C-H Functionalization C-C, C-NMost atom-economical; avoids pre-functionalization.Regioselectivity can be challenging; may require specific directing groups.[9][11]40-80%

Conclusion and Future Outlook

The C4-fluorinated isoquinoline scaffold is more than just a fluorinated analogue; it is a versatile platform for the synthesis of complex molecular architectures. Direct functionalization via Nucleophilic Aromatic Substitution provides a straightforward route to heteroatom-linked derivatives. For the crucial formation of C-C bonds, established cross-coupling methodologies remain the most reliable approach, albeit often requiring a two-step process starting from a different C4-halo-isoquinoline. The continued development of direct C-H functionalization and novel C-F activation techniques promises to further streamline the synthesis of these valuable compounds, empowering medicinal chemists to more rapidly explore structure-activity relationships and develop next-generation therapeutics.

References

  • Ag(I)-Catalyzed Aminofluorination of Alkynes: Efficient Synthesis of 4-Fluoroisoquinolines and 4-Fluoropyrrolo[α]isoquinolines. Organic Letters - ACS Publications. [Link]

  • Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. Organic Letters - ACS Publications. [Link]

  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. [Link]

  • Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. Organic Letters - ACS Publications. [Link]

  • Synthesis of Fluoro Isoquinolines via Quinodimethide (QM) Intermediates. Synfacts. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. National Library of Medicine. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Library of Medicine. [Link]

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. National Library of Medicine. [Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters - ACS Publications. [Link]

  • 4-Fluoroisoquinoline manufacturing method.
  • Chemo‐ and Regioselective Construction of Functionalized Isocoumarin, Flavone, and Isoquinolinedione via a One‐pot Reaction of o‐Quinol Acetate and Soft Nucleophiles. ResearchGate. [Link]

  • Preparation of 4-fluoroisoquinoline.
  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. ResearchGate. [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Hindawi. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Isoquinolone synthesis. Organic Chemistry Portal. [Link]

  • Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. National Library of Medicine. [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. National Library of Medicine. [Link]

  • Rh(III)-Catalyzed Defluorinative [4 + 2] Annulation of N-Sulfonylarylamides with Ethyl 2-Diazo-3,3,3-trifluoropropanoate: Synthesis of 1,3,4-Functionalized Isoquinolines. Organic Letters - ACS Publications. [Link]

  • (PDF) Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. ResearchGate. [Link]

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. National Library of Medicine. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Library of Medicine. [Link]

  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society - ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Library of Medicine. [Link]

  • Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. National Library of Medicine. [Link]

  • Aromatic Substitution. Vapourtec. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

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Application Note: Accelerated Fragment-Based Drug Discovery (FBDD) using a 1(2H)-Isoquinolinone Library

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive workflow for leveraging 1(2H)-isoquinolinone-based fragment libraries in drug discovery. The 1(2H)-isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, possessing inherent affinity for the ATP-binding hinge region of kinases and the acetyl-lysine binding pockets of BET bromodomains. This guide provides validated protocols for library design, Surface Plasmon Resonance (SPR) screening, and Saturation Transfer Difference (STD) NMR validation, offering a robust roadmap from library synthesis to hit-to-lead evolution.

Introduction: The Isoquinolinone Advantage

In Fragment-Based Drug Discovery (FBDD), the quality of the starting library dictates the ceiling of the campaign's success. The 1(2H)-isoquinolinone core (Figure 1) is superior to random fragment collections due to its biomimetic properties .

  • Kinase Mimicry: The lactam motif (NH-C=O) functions as a donor-acceptor pair, perfectly mimicking the N1-N6 hydrogen bonding pattern of the adenine ring in ATP.

  • Vector Versatility: Unlike flat aromatics, the isoquinolinone core offers three distinct growth vectors (N2, C3, C4) that allow 3D-expansion into solvent channels or hydrophobic back-pockets without disrupting the primary binding mode.

Workflow Overview

The following diagram outlines the integrated workflow for screening this specific library type.

FBDD_Workflow LibDesign Library Design (Rule of 3 Compliant) Synthesis Parallel Synthesis (N2/C3/C4 Vectors) LibDesign->Synthesis QC QC: Solubility & Purity (LC-MS / DMSO) Synthesis->QC SPR_Clean SPR: Clean Screen (Remove Aggregators) QC->SPR_Clean SPR_Clean->QC Fail SPR_Bind SPR: Binding Level (Single Conc.) SPR_Clean->SPR_Bind Non-sticky SPR_KD SPR: Affinity (KD) (Dose Response) SPR_Bind->SPR_KD >5 RU NMR STD-NMR Validation (Orthogonal Check) SPR_KD->NMR Valid KD NMR->SPR_KD Discrepancy XRay X-Ray Crystallography (Soaking) NMR->XRay Epitope Map Elab Hit Elaboration (Grow/Merge) XRay->Elab

Figure 1: Integrated FBDD workflow emphasizing the critical "Clean Screen" filter before kinetic characterization.

Library Design & Synthesis Protocols

Structural Vectors

To maximize chemical space coverage while maintaining "Rule of Three" (Ro3) compliance (MW < 300, cLogP < 3, H-donors/acceptors < 3), the library is constructed around three vectors:

  • N2-Position: Ideal for solubilizing groups or reaching the ribose pocket in kinases.

  • C3-Position: The primary vector for reaching the "gatekeeper" residue or hydrophobic back-pocket.

  • C4-Position: Often used to introduce rigidity or halogen bonds.

Isoquinolinone_Vectors Core 1(2H)-Isoquinolinone Core Scaffold N2 N2 Vector (Solubility/Ribose) Core->N2 Alkylation C3 C3 Vector (Gatekeeper/Hydrophobic) Core->C3 Suzuki/Sonogashira C4 C4 Vector (Halogen/Rigidity) Core->C4 Halogenation Benz Benzene Ring (C5-C8) (Solvent Exposure) Core->Benz Fused

Figure 2: Strategic functionalization vectors on the isoquinolinone scaffold.

Synthesis Protocol (Parallel Format)

Objective: Generate a 500-member library. Reaction Type: Castagnoli-Cushman reaction or standard cyclization from homophthalic acid derivatives.

Step-by-Step Protocol:

  • Starting Material: Dispense 0.1 mmol of various homophthalic anhydrides into a 96-well reaction block.

  • Imine Formation: Add 0.1 mmol of diverse imines (or aldehyde + amine in situ) in anhydrous toluene.

  • Cyclization: Heat at 80°C for 12 hours. The anhydride reacts with the imine to form the lactam core (cis/trans diastereomers may form; FBDD prefers achiral or defined chiral centers).

  • Purification: Evaporate solvent. Resuspend in DMSO/MeOH (1:1). Purify via preparative HPLC-MS.

  • QC Criteria: Purity >95% by UV (254 nm); Identity confirmed by MS.

  • Storage: Dry down and store as 100 mM stocks in d6-DMSO (deuterated DMSO allows direct NMR screening without solvent suppression issues).

Screening Protocol A: Surface Plasmon Resonance (SPR)

SPR is the primary filter due to its sensitivity and ability to detect transient (fast off-rate) binding typical of fragments (


 in µM-mM range).

Instrument: Biacore 8K or S200 (Cytiva) / Sierra SPR (Bruker). Chip Type: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

The "Clean Screen" (Critical Step)

Fragments are prone to aggregation, leading to false positives (super-stoichiometric binding).

  • Preparation: Dilute library to 50 µM in Running Buffer (PBS-P+, 2% DMSO).

  • Injection: Inject over the reference surface (no protein) and active surface.

  • Analysis:

    • Flag: Any compound showing >5 RU binding to the reference surface (sticky).

    • Flag: Any compound showing "square wave" binding with slow dissociation (aggregation).

    • Action: Remove these from the library immediately.

Binding Level Screen & Affinity Determination

Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20, 2% DMSO . Note: DMSO concentration in samples must match running buffer within 0.1% to avoid bulk refractive index jumps.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches.

  • Screening: Inject "clean" fragments at a fixed concentration (e.g., 100 µM).

  • Hit Selection:

    • Calculate Theoretical

      
      .
      
    • Hit Criteria: Response is 30–100% of Theoretical

      
      .
      
    • Note: Responses >100% indicate aggregation or multi-site binding.

  • Affinity (

    
    ):  For hits, run a 5-point dose-response (e.g., 12.5 µM to 200 µM). Fit to a steady-state affinity model (1:1 binding).
    

Screening Protocol B: Ligand-Observed STD-NMR

Saturation Transfer Difference (STD) NMR validates that the hit binds to the protein in solution and maps the binding epitope.

Instrument: Bruker Avance III/NEO 600 MHz (or higher) with cryoprobe. Temperature: 283 K (10°C) to reduce exchange broadening.

Sample Preparation
  • Protein: 10–20 µM (deuterated buffer: PBS in D₂O).

  • Ligand (Fragment): 500 µM - 1 mM (excess ligand is required; ratio 1:50 or 1:100).

  • Control: Ligand only (no protein) to ensure no artifacts.

Pulse Sequence Setup (stddiffesgp.3)
  • On-Resonance Irradiation: Set frequency to -0.5 ppm or -1.0 ppm (irradiates protein methyls). Ensure this does not overlap with ligand signals.

  • Off-Resonance Irradiation: Set to 30 ppm (control).

  • Saturation Train: Use a train of Gaussian-shaped pulses (50 ms) for a total saturation time of 2–3 seconds.

  • Spin Lock: A

    
     filter (20–30 ms) is applied to suppress protein background signals.
    
Data Analysis
  • Difference Spectrum: Subtract On-Resonance from Off-Resonance spectra.

  • Interpretation:

    • Positive Peak: The protons corresponding to this peak are in close contact (<5 Å) with the protein surface (receiving magnetization transfer).

    • Epitope Mapping: Compare integral intensities. The protons with the strongest STD effect are buried deepest in the binding pocket.

    • Validation: If the SPR hit shows no STD signal, it is likely a false positive (e.g., binding to the SPR matrix or an artifact).

Case Study: Targeting Kinase-X

Target: A serine/threonine kinase (approx. 35 kDa) implicated in oncology. Library: 320 Isoquinolinone fragments.

Results Summary
Screening StageCompoundsSuccess RateKey Findings
Primary (SPR) 320-12 "Sticky" compounds removed (Clean Screen).
Binding Level 3088.4% (26 hits)26 compounds showed binding >30%

.
Affinity (

)
2650% (13 hits)13 compounds confirmed with dose-response. Best

.
STD-NMR 1392% (12 hits)12/13 confirmed. Epitope mapping showed H3 and H4 protons interacting strongly.

Hit Elaboration: The top hit (IsoQ-042,


) showed strong STD signals at the C3-position.
  • Hypothesis: The C3 vector points toward the hydrophobic gatekeeper pocket.

  • Action: A sub-library of 20 analogues was synthesized with varying hydrophobic groups at C3 (phenyl, cyclopropyl, isopropyl).

  • Outcome: IsoQ-042-C (isopropyl derivative) improved affinity to

    
     (21-fold improvement) while maintaining high Ligand Efficiency (LE).
    

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. [Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. [Link]

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology, 493, 169–218. [Link]

  • Sakamoto, T., et al. (2017). Discovery of 1(2H)-isoquinolinone derivatives as potent and selective rho-kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(14), 3694-3705. [Link]

  • Cytiva. Fragment and small molecule screening with Biacore systems. Application Guide. [Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 6-bromo-4-fluoro-2H-isoquinolin-1-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with 6-bromo-4-fluoro-2H-isoquinolin-1-one in Dimethyl Sulfoxide (DMSO). As a substituted isoquinolinone, this compound belongs to a class of heterocyclic molecules that can exhibit poor solubility due to their planar structure and crystalline nature.[1][2] This document outlines a systematic approach, from foundational laboratory techniques to advanced formulation strategies, to achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs): Foundational Troubleshooting

This section addresses the most common initial hurdles in dissolving this compound.

Q1: My compound is not dissolving in DMSO at room temperature at my target concentration. What are the immediate first steps?

A1: When initial attempts to dissolve the compound by simple mixing or vortexing fail, the application of energy is the standard next step. These methods aim to overcome the activation energy barrier for dissolution.

  • Sonication: This is often the most effective initial approach. The high-frequency sound waves create microbubbles that rapidly collapse (a process called cavitation), generating localized energy that breaks apart solute aggregates and enhances solvent-solute interactions.[3][4] This process is generally less likely to cause thermal degradation compared to prolonged heating.[3]

  • Gentle Warming: Increasing the temperature of the DMSO solution can significantly improve solubility.[5][6] DMSO itself is thermally stable, showing minimal decomposition even when heated for extended periods.[7] However, the stability of your specific compound at elevated temperatures must be considered.

Step-by-Step Protocol 1: Initial Solubility Enhancement

  • Add the weighed amount of this compound to your vial.

  • Add the required volume of high-purity, anhydrous DMSO.

  • Vortex: Mix the solution vigorously on a vortex mixer for 1-2 minutes.

  • Sonicate: Place the vial in a bath sonicator. Sonicate for 10-15 minute intervals. After each interval, visually inspect the solution for remaining solid particles.

  • Warm (If Necessary): If sonication is insufficient, warm the solution in a water bath or on a dry heat block to 40-50°C while stirring.[5]

  • Assess Stability (Critical): After achieving dissolution with heat, it is crucial to verify that the compound has not degraded. Analyze a small aliquot by HPLC or LC-MS to confirm its purity and integrity.

Q2: I've tried heating and sonication, but I still see particulate matter. What other factors should I consider?

A2: If standard energy-based methods fail, you should investigate the quality of your materials and the possibility of forming a supersaturated, unstable solution.

  • DMSO Quality: The solubility of compounds in DMSO can be markedly decreased by the absorption of even small amounts of water.[8] Water alters the solvent properties of DMSO. Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored container (e.g., sealed with a septum and stored in a desiccator).

  • Compound Purity: Impurities can sometimes enhance solubility, but they can also act as nucleation sites, promoting precipitation.[3] Verify the purity of your compound batch.

  • Supersaturation and Crystallization: Sometimes, a compound may dissolve initially (especially with heat) to form a supersaturated solution, only to precipitate out later as it settles into a more thermodynamically stable, less soluble crystalline form.[3] This is common for compounds that are initially in a higher-energy amorphous state.[3]

Q3: My compound dissolves perfectly, but it crashes out of solution when I add it to my aqueous assay buffer. How can I prevent this?

A2: This is a very common issue known as precipitation, which occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[9] The final concentration of DMSO in your assay is a critical factor.[10][11]

Troubleshooting Precipitation:

  • Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, perform a stepwise dilution. First, dilute the stock into a smaller volume of the media with vigorous mixing, and then add this intermediate dilution to the final volume.[9]

  • Pre-warm the Media: Having the assay media at the experimental temperature (e.g., 37°C) can help maintain the compound's solubility during dilution.[9]

  • Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your assay may be required. However, you must validate the tolerance of your specific assay or cell line to DMSO, as concentrations above 1-2% can impact biological activity.[11][12]

  • Use of Co-solvents: Incorporating a co-solvent in your initial stock solution can sometimes improve the stability of the compound in the final aqueous medium.

Intermediate & Advanced Strategies

If the foundational methods are insufficient, more advanced formulation approaches may be necessary.

Q4: Can a co-solvent be used with DMSO to improve the solubility of this compound?

A4: Yes, using a co-solvent is a powerful and highly effective technique to enhance the solubility of poorly soluble drugs.[13] A co-solvent works by reducing the interfacial tension between the hydrophobic solute and the aqueous environment, essentially making the solvent mixture more "hospitable" to the compound.[14]

For compounds that will be diluted into aqueous buffers, co-solvents can also help bridge the polarity gap between DMSO and water, potentially preventing precipitation.

Table 1: Common Co-solvents for In Vitro Research

Co-solventProperties & Considerations
N-Methyl-2-pyrrolidone (NMP) A powerful, water-miscible solvent. Often used for very difficult-to-dissolve compounds. May have higher biological activity/toxicity than DMSO, requiring careful validation.[15]
Polyethylene Glycol 400 (PEG 400) A low-toxicity, water-miscible polymer. Frequently used in parenteral drug formulations. Good choice for improving solubility for in vivo studies.[15]
Ethanol A common, less toxic solvent. Often used in combination with other co-solvents.
Propylene Glycol A viscous, low-toxicity co-solvent commonly used in pharmaceutical formulations.[13]

Workflow for Co-solvent Screening:

  • Prepare small test solutions of your compound in various DMSO/co-solvent mixtures (e.g., 90:10, 75:25, 50:50).

  • Use the heating and sonication protocol described in Q1 to aid dissolution.

  • Determine the maximum achievable concentration in each mixture.

  • Perform a test dilution of the most promising stock solutions into your final aqueous buffer to check for precipitation.

Q5: Is this compound ionizable? Can I use pH adjustment or salt formation to improve solubility?

A5: Adjusting pH is a primary strategy for compounds with ionizable functional groups (acids or bases).[16] Salt formation, a related technique, can dramatically improve the solubility and dissolution rate of ionizable APIs.[17][18][19]

However, based on the structure of This compound , these methods are unlikely to be effective . The molecule contains a lactam (a cyclic amide) functionality. The N-H proton of a lactam is only very weakly acidic (pKa is typically >17), meaning it cannot be practically deprotonated to form a salt under physiological or standard laboratory conditions. The molecule lacks a sufficiently basic center (like an amine) that could be protonated. Therefore, it should be treated as a neutral compound, and efforts should be focused on other solubility enhancement techniques.

Q6: My compound is critical for my project, but it remains poorly soluble even with co-solvents. What are the industry-standard next steps?

A6: For high-value but poorly soluble compounds, advanced formulation strategies are employed in drug development to enhance solubility and bioavailability. The most prominent of these is the creation of amorphous solid dispersions.[20]

Amorphous Solid Dispersions (ASDs): Crystalline solids have a highly ordered, low-energy structure (the crystal lattice) that requires significant energy to break apart during dissolution. An amorphous solid, by contrast, lacks this long-range order and exists in a higher-energy state.[20] Because of this higher energy, amorphous forms are generally much more soluble than their crystalline counterparts.[21]

An ASD is a formulation where the active pharmaceutical ingredient (API) is dispersed in an amorphous state within a carrier matrix, typically a polymer.[22] This approach not only enhances solubility by eliminating the crystal lattice energy barrier but also utilizes polymers to stabilize the amorphous form and prevent recrystallization.[22][23]

Key Benefits of ASDs:

  • Can achieve significant increases in apparent solubility.[24]

  • Formulation is relatively simple, consisting mainly of the drug and a polymer.[24]

  • Well-suited for downstream processing into conventional oral dosage forms.[24]

Common methods for preparing ASDs include spray drying and hot-melt extrusion.[24] While these are advanced techniques, they are a standard and powerful tool in the pharmaceutical industry for overcoming major solubility hurdles.[23]

Visual Workflows and Summaries

Diagram 1: Troubleshooting Workflow for Compound Solubility This decision tree illustrates a systematic approach to addressing solubility issues.

Solubility_Workflow Start Start: Compound fails to dissolve in DMSO at RT Method_Physical Apply Physical Methods: - Vortex - Sonicate - Gentle Heat (40-50°C) Start->Method_Physical Check_Success1 Dissolved? Method_Physical->Check_Success1 Check_Materials Check Material Quality: - Use fresh, anhydrous DMSO - Verify compound purity (HPLC/LC-MS) Check_Success1->Check_Materials No End_Success Success: Proceed with experiment. Monitor for precipitation. Check_Success1->End_Success Yes Check_Success2 Dissolved? Check_Materials->Check_Success2 Method_Cosolvent Screen Co-solvents: - Prepare stocks in DMSO mixtures (e.g., with NMP, PEG 400) Check_Success2->Method_Cosolvent No Check_Success2->End_Success Yes Check_Success3 Dissolved? Method_Cosolvent->Check_Success3 Method_Advanced Consider Advanced Formulation: - Amorphous Solid Dispersion (ASD) Check_Success3->Method_Advanced No Check_Success3->End_Success Yes End_Fail Insoluble: Re-evaluate compound or consult formulation specialist. Method_Advanced->End_Fail

Caption: A decision tree for troubleshooting solubility issues.

Diagram 2: Crystalline vs. Amorphous Dissolution This diagram shows the energy barrier difference between dissolving a crystalline solid and an amorphous solid dispersion.

Dissolution_Energy Crystalline High Lattice Energy (Ordered State) Dissolved_C Dissolved State Crystalline->Dissolved_C High Energy Input Required Amorphous Low/No Lattice Energy (Disordered State) Dissolved_A Dissolved State Amorphous->Dissolved_A Low Energy Input Required

Caption: Energy requirements for dissolution.

References
  • Spray Drying: Solving solubility issues with amorphous solid dispersions . (2015). Pharma Manufacturing. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions . (2013). Pharmaceutical Technology. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability . (2025). Technobis Crystallization Systems. [Link]

  • Jain, A., et al. (2016). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs . ResearchGate. [Link]

  • Papadimitriou, S., et al. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery . PMC. [Link]

  • Mohammed, N. N. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties . Aston University. [Link]

  • Gupta, P., & Garg, R. (2008). Salt Selection in Drug Development . Pharmaceutical Technology. [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization . Combinatorial Chemistry & High Throughput Screening. [Link]

  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know . Ziath. [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . Journal of Global Pharma Technology. [Link]

  • Serajuddin, A. T. M. (2007). Drug Dissolution Enhancement by Salt Formation . Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Makary, P. (2014). Principles of Salt Formation . ResearchGate. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]

  • Singh, R., et al. (2022). Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]

  • Nagy, J. B., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . PMC. [Link]

  • Polishchuk, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules . Journal of Chemical Information and Modeling. [Link]

  • Olsson, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects . PMC. [Link]

  • Polishchuk, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions . PMC. [Link]

  • Mandal, A. (2014). How to dissolve a poorly soluble drug? ResearchGate. [Link]

  • Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview . Journal of Applied Pharmaceutical Science. [Link]

  • Olsson, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects . Biochemistry. [Link]

  • solvents dimethyl sulfoxide: Topics by Science.gov . (n.d.). Science.gov. [Link]

  • Polishchuk, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules . ResearchGate. [Link]

  • Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide . (2015). ResearchGate. [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids . (2023). Envirostar. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO . Journal of Biomolecular Screening. [Link]

  • Temperature dependence of sulfur solubility in dimethyl sulfoxide . (2021). ResearchGate. [Link]

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  • Tsinman, O., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift . PMC. [Link]

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Technical Support Center: Recrystallization of Brominated Isoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of brominated isoquinolinones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of recrystallizing this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.

The Art and Science of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the principle of differential solubility: a carefully chosen solvent should dissolve the target compound and any impurities at a high temperature, but only the target compound should crystallize out as the solution cools, leaving the impurities behind in the "mother liquor".[1][2] For brominated isoquinolinones, which possess a unique combination of aromaticity, polarity from the lactam group, and hydrophobicity from the bromine and benzene rings, solvent selection is paramount.

Solvent Selection: Your First and Most Critical Decision

Choosing the right solvent system is the foundation of a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for your compound—high solubility at its boiling point and low solubility at room temperature or below.[3]

Q: What are the ideal properties of a recrystallization solvent for brominated isoquinolinones?

A: The principle of "like dissolves like" is your primary guide.[4][5] Brominated isoquinolinones are moderately polar aromatic compounds. Therefore, you should look for a solvent with the following characteristics:

  • Solubility Profile : It should dissolve the compound completely when hot (ideally near its boiling point) but poorly when cold (e.g., at room temperature or in an ice bath). This differential is what allows for high recovery.[3][5]

  • Boiling Point : The solvent's boiling point should ideally be lower than the melting point of your compound to prevent it from "oiling out" instead of crystallizing.[6] A relatively low boiling point also facilitates easy removal from the final crystals during drying.[3]

  • Inertness : The solvent must not react with your brominated isoquinolinone.

  • Impurity Solubility : Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or almost completely insoluble (allowing for removal via hot filtration).[1]

Q: Which solvents are commonly effective for recrystallizing brominated isoquinolinones?

A: Given their structure, a range of polar protic and aprotic solvents, as well as solvent pairs, are often successful. Starting with small-scale solubility tests is crucial.[5]

Solvent SystemBoiling Point (°C)PolarityRationale & Typical Use
Ethanol (EtOH) 78Polar ProticOften a good starting point. The hydroxyl group interacts well with the polar lactam functionality.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol, sometimes offers a better solubility profile for slightly less polar compounds.
Acetone 56Polar AproticA strong solvent that dissolves many organics. Often used as the "good" solvent in a solvent pair.[7]
Ethyl Acetate (EtOAc) 77Mid-PolarityGood for compounds of intermediate polarity. Often paired with a non-polar solvent like hexanes.[7][8]
Acetonitrile (MeCN) 82Polar AproticCan be effective for precipitating or crystallizing both polar and some greasy compounds.[8]
Ethanol/Water VariesPolar Protic PairA classic pair. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy (the cloud point), then a few drops of ethanol are added to clarify before cooling.[9]
Acetone/Hexanes VariesPolar/Non-polar PairExcellent for when a single solvent is too effective. The compound is dissolved in hot acetone, and hexanes are added to induce crystallization upon cooling.[7][8]
DCM/Hexanes VariesPolar/Non-polar PairDichloromethane (DCM) is a good solvent; adding hexanes as an anti-solvent can effectively trigger crystallization.

Troubleshooting Guide: From Frustration to Flawless Crystals

Even with careful planning, challenges can arise. This section addresses the most common problems encountered during the recrystallization of brominated isoquinolinones.

Problem 1: No Crystals Form Upon Cooling

Q: I've cooled my flask to room temperature and even put it in an ice bath, but no crystals have appeared. What's wrong?

A: This is a very common issue that can stem from two primary causes: using too much solvent or the formation of a supersaturated solution.[6][10]

Causality & Solution Workflow:

  • Diagnosis: Too Much Solvent? This is the most frequent reason for crystallization failure.[6] If the solution is not saturated enough at cold temperatures, the compound will simply remain dissolved.

    • Solution : Gently heat the solution to boil off some of the solvent (10-20% of the volume) under a fume hood. Then, allow the more concentrated solution to cool again.[11]

  • Diagnosis: Supersaturation? The solution may contain more dissolved compound than it theoretically should at that temperature, but the crystals lack a surface to begin growing on.[6]

    • Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[4][6]

    • Solution 2: Add a Seed Crystal. If you have a small amount of the crude or pure solid saved, add a tiny speck to the cooled solution. This "seed" provides a perfect template for other molecules to crystallize onto.[4][11]

    • Solution 3: Ultra-Cooling. If scratching and seeding fail, placing the flask in a freezer for a longer period can sometimes provide the necessary thermodynamic push for nucleation.[12]

Problem 2: The Compound "Oils Out"

Q: Instead of forming solid crystals, my product has separated as a sticky, viscous liquid. How do I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6][10] This is common for compounds with lower melting points or when significant impurities are present, creating a eutectic mixture.

Causality & Solution Workflow:

  • Diagnosis: Saturation Above Melting Point. The concentration of your compound is so high that it becomes insoluble while the solvent is still very hot.

    • Solution : Reheat the solution until the oil completely redissolves. Add a small amount (10-15%) of additional hot solvent to decrease the saturation point.[10] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can prevent shock-cooling and promote crystal formation instead of oiling.[6][13]

  • Diagnosis: Inappropriate Solvent Choice. Some solvents, particularly mixed systems, can be more prone to causing oils.[6]

    • Solution : If the issue persists, the solvent system may be unsuitable. Recover the compound by evaporating the solvent and attempt the recrystallization with a different solvent or solvent pair from the table above.

Problem 3: Very Low Yield

Q: My final crystals look pure, but I recovered less than 50% of my starting material. Where did my product go?

A: A significant loss of product is disheartening but explainable. Any recrystallization will have a recovery of less than 100% because the compound has some finite solubility even in the cold solvent.[4] However, very low yields often point to procedural errors.

Causality & Solution Workflow:

  • Diagnosis: Excessive Solvent. As with the failure to crystallize, using too much solvent is a primary cause of low yield, as more product remains in the mother liquor.[4]

    • Solution : Use the minimum amount of near-boiling solvent required to fully dissolve your solid.[3][4]

  • Diagnosis: Premature Crystallization. Did the product crystallize in the filter funnel during hot filtration? This happens if the solution cools too quickly.

    • Solution : Use a stemless funnel and pre-heat it with hot solvent or a heat lamp before filtering.[12] If crystals do form, you may need to add a small amount of extra hot solvent to redissolve them, though this will slightly lower the final yield.[3][10]

  • Diagnosis: Improper Washing. Washing the collected crystals is necessary to remove residual mother liquor, but it can also redissolve your product.

    • Solution : Always wash your crystals with a minimum amount of ice-cold solvent.[4][9] Never use room temperature or warm solvent for washing.

Problem 4: Crystals are Colored or Appear Impure

Q: My starting material was off-white, and the final crystals still have a yellowish or brownish tint. How can I get a purer product?

A: Color is a clear sign of impurities. These can be highly colored side products from the reaction or residual reactants, such as bromine.

Causality & Solution Workflow:

  • Diagnosis: Highly-Colored, Minor Impurities. Some impurities, even in trace amounts, can impart significant color.

    • Solution: Activated Charcoal. After dissolving your crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[14] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Diagnosis: Residual Bromine. If your synthesis involved elemental bromine, a yellowish or orange tint could be due to its presence.[15]

    • Solution: Pre-recrystallization Wash. Before attempting recrystallization, dissolve the crude product in a solvent like DCM or ethyl acetate and wash the solution with a 10% aqueous sodium thiosulfate solution. This will quench any remaining bromine.[16] Then, dry and concentrate the organic layer to recover the crude solid for recrystallization.

General Experimental Protocol: Recrystallization of a Brominated Isoquinolinone

This protocol provides a self-validating workflow. Each step is designed to confirm that the conditions are appropriate before proceeding to the next.

  • Solvent Selection (Microscale) :

    • Place ~20 mg of your crude material into a small test tube.

    • Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as it is too good a solvent.

    • If it is insoluble at room temperature, heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution :

    • Place the bulk of your crude solid in an Erlenmeyer flask (the sloped sides reduce solvent evaporation).[9]

    • Add a magnetic stir bar or a boiling chip.[12]

    • Add the minimum amount of the selected hot solvent with stirring until the solid is completely dissolved.[12]

  • Decolorization (If Necessary) :

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Bring the solution back to a boil for 2-3 minutes.

  • Hot Filtration (If Necessary) :

    • This step removes insoluble impurities (like dust or charcoal).

    • Set up a gravity filtration with a short-stemmed or stemless funnel and fluted filter paper.

    • Pre-heat the apparatus by pouring hot solvent through it.

    • Pour the hot solution containing your compound through the filter paper into a clean, pre-warmed Erlenmeyer flask. Work quickly to prevent crystallization in the funnel.[12]

  • Crystallization :

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

    • Once at room temperature, you can place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[13]

  • Isolation & Washing :

    • Set up a Büchner funnel for vacuum filtration.[9]

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.

    • Turn on the vacuum and pour the crystal slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[9]

  • Drying :

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process.

    • Transfer the crystals to a watch glass and allow them to air dry completely. Purity can then be assessed by melting point determination, which should show a sharp and elevated melting point range compared to the crude material.[13]

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for common recrystallization problems.

Recrystallization_Troubleshooting cluster_problems Identify Issue cluster_solutions Implement Solution start Recrystallization Problem NoCrystals No Crystals Formed start->NoCrystals OilingOut Compound 'Oiled Out' start->OilingOut LowYield Low Yield start->LowYield Impure Impure / Colored Crystals start->Impure Sol_NoCrystals Supersaturated? Scratch flask Add seed crystal Too much solvent? Boil off excess solvent NoCrystals->Sol_NoCrystals Check for... Sol_OilingOut Reheat to dissolve Add more solvent Cool very slowly Change solvent system OilingOut->Sol_OilingOut Take Action Sol_LowYield Used too much solvent? Cooled too fast during hot filtration? Washed with warm/excess solvent? Review protocol for solvent minimization LowYield->Sol_LowYield Analyze Cause Sol_Impure Colored Impurities? Use activated charcoal & hot filter Residual Bromine? Pre-wash with Na2S2O3 solution Impure->Sol_Impure Purify Further

Caption: Troubleshooting workflow for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: How do I choose between a single solvent and a solvent pair? A: Start by testing single solvents. If you find a solvent that dissolves your compound well when hot but poorly when cold, that's ideal. Use a solvent pair when no single solvent has this ideal property. For example, if one solvent dissolves the compound too well (even when cold) and another doesn't dissolve it at all (even when hot), they can often be combined to create an effective crystallization system.[9]

Q: How can I tell if my recrystallized product is pure? A: The most common method is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[13] Comparing your experimental value to a literature value, if available, is also a key indicator.

Q: What should I do if I add too much of the "bad" solvent (anti-solvent) in a solvent-pair system? A: If you add too much of the anti-solvent (e.g., water in an ethanol/water system), your compound may precipitate out of the hot solution as a fine powder or oil, trapping impurities. To fix this, gently reheat the solution and add more of the "good" solvent (e.g., ethanol) dropwise until the solution becomes clear again. Then, allow it to cool slowly.[12]

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • 2.1: Recrystallization - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. [Link]

  • Recrystallization.pdf. (n.d.). University of Arizona. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Iraq. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. [Link]

  • Help! Recrystallization sources of error. : r/chemhelp. (2012, February 7). Reddit. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). National Center for Biotechnology Information. [Link]

  • Bromine (Br). (n.d.). ISOFLEX. [Link]

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Validation & Comparative

Benchmarking Analytical Fidelity: 19F NMR Characterization of 4-Fluoro-isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Renaissance

In modern drug discovery, the incorporation of fluorine into isoquinoline scaffolds is a strategic maneuver to modulate metabolic stability (


 modulation) and enhance lipophilicity. However, the regiochemical verification of 4-fluoro-isoquinoline  derivatives presents a unique analytical challenge.

While LC-MS confirms mass and 1H NMR confirms general structure, neither offers the unambiguous regiochemical certainty required for GMP-grade characterization. This guide establishes 19F NMR not merely as a complementary technique, but as the primary analytical determinant for fluorinated heterocycles, offering a quantitative, non-destructive, and background-free window into molecular architecture.

Comparative Analysis: 19F NMR vs. Alternatives

The following table objectively compares 19F NMR against standard characterization methods for 4-fluoro-isoquinoline.

Feature19F NMR 1H NMR 13C NMR LC-MS / HPLC
Specificity High (100% Isotopic Abundance)Medium (Solvent/Impurity Overlap)High (Distinct Carbons)Low (Isomers co-elute)
Sensitivity High (83% of 1H)Very High (100%)Low (1.1% Abundance)Extreme (Picogram levels)
Regiochemistry Direct (via J-coupling & Shift)Indirect (via splitting patterns)Indirect (via C-F coupling)None (Mass only)
Background Zero (Silent biological background)Noisy (Solvents, water, grease)Noisy (Solvent peaks)Variable (Matrix effects)
Quantitation Absolute (qNMR possible)Good (Requires pure baseline)Poor (NOE/Relaxation issues)Relative (Requires standards)
Expert Insight

The "Silent" Advantage: Unlike 1H NMR, where the aromatic region (7.0–9.0 ppm) of isoquinoline derivatives is often crowded with overlapping multiplets, 19F NMR provides a pristine baseline. A 4-fluoro substituent typically appears as a distinct signal in the -120 to -135 ppm range (ref. CFCl3), completely isolated from solvent or scaffold interferences.

Technical Deep Dive: Spectral Characteristics

Chemical Shift Mechanics

The 4-position of the isoquinoline ring places the fluorine atom in a


-position relative to the ring nitrogen (N2) but within the carbocyclic fusion zone.
  • Expected Shift:

    
    -120 to -135 ppm .
    
  • Electronic Influence: The electron-deficient pyridine ring deshields the fluorine less than a direct

    
    -nitrogen attachment (like 2-fluoropyridine, ~-70 ppm) but more than a standard phenyl ring (-113 ppm).
    
Diagnostic J-Coupling Networks

The definitive proof of the "4-fluoro" position comes from the scalar coupling constants (


).
  • 
     (Vicinal):  The proton at C3 is the primary reporter. In 1H NMR, H3 typically appears as a singlet. In the presence of 4-F, this splits into a doublet  with 
    
    
    
    .
  • 
     (Long-range):  A smaller coupling (
    
    
    
    ) may be observed to the H1 proton.
  • 
     (Peri-coupling):  Through-space interactions between F4 and H5 (the "peri" proton on the benzene ring) can broaden the signal or cause distinct splitting (
    
    
    
    ), a hallmark of the 4-position.

Visualization: Characterization Workflow & Coupling

Analytical Workflow

The following diagram outlines the decision matrix for characterizing crude reaction mixtures containing fluorinated isoquinolines.

G Start Crude Reaction Mixture Screen Rapid 19F NMR Screen (No Decoupling) Start->Screen Decision Signal Count? Screen->Decision Single Single Major Peak (-120 to -135 ppm) Decision->Single Clean Multiple Multiple Peaks (Regioisomers) Decision->Multiple Dirty FullChar Full Characterization (1H, 13C, 19F-decoupled) Single->FullChar Purify Flash Chromatography Multiple->Purify Purify->Screen

Caption: Logical workflow for isolating and verifying 4-fluoro-isoquinoline derivatives using 19F NMR as the primary gatekeeper.

The 4-Fluoro Coupling Network

This diagram visualizes the scalar couplings that prove the fluorine's location.

Coupling F4 19F (Position 4) -125 ppm H3 1H (Position 3) Vicinal F4->H3 3J (4-8 Hz) Primary Diagnostic H1 1H (Position 1) Long Range F4->H1 4J (1-3 Hz) H5 1H (Position 5) Peri-Interaction F4->H5 5J (Through Space)

Caption: Scalar coupling network centered on the Fluorine-4 atom. The 3J coupling to H3 is the critical diagnostic feature.

Experimental Protocol: Validated Methodology

Sample Preparation
  • Concentration: Dissolve 5–10 mg of analyte in 600 µL of solvent.

  • Solvent Selection:

    • DMSO-d6: Recommended for polar isoquinoline salts.

    • CDCl3: Standard for neutral free bases. Note: Chemical shifts may drift by 1–2 ppm compared to DMSO.

  • Internal Standard (Quantitative): Add 10 µL of a 10 mg/mL solution of

    
    -trifluorotoluene  (
    
    
    
    -63.7 ppm) or Trifluoroacetic Acid (TFA) (
    
    
    -76.5 ppm). Avoid volatile standards like CFCl3 for routine bench work.
Acquisition Parameters (Bruker/Jeol Standard)

To ensure quantitative accuracy (qNMR) and sharp resolution:

  • Pulse Sequence: zgfhigqn (Inverse gated decoupling) or standard zg if coupling is desired.

  • Spectral Width (SW): 200 ppm (Center at -100 ppm).

  • Relaxation Delay (D1): > 20 seconds .

    • Why? Fluorine nuclei have long longitudinal relaxation times (

      
      ). A short D1 (< 5s) saturates the signal, leading to integration errors of up to 30%.
      
  • Scans (NS): 16–64 scans (High sensitivity allows rapid acquisition).

  • Offset (O1P): -100 ppm.

Data Processing
  • Window Function: Apply exponential multiplication (EM) with a Line Broadening (LB) factor of 0.3 – 1.0 Hz .

  • Referencing: Set Internal Standard to its known shift (e.g., TFA = -76.55 ppm).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Rosen, G. M., et al. (2014). Use of 19F NMR to Monitor Enzymatic Reactions. Methods in Enzymology. Link

  • Hu, J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Link

  • Chemical Instrumentation Facility, Iowa State University. (2024). NMR Coupling Constants Guide. Link

  • Reaxys/SciFinder Data. (2024). Spectral data for 8-fluoro-3,4-dihydroisoquinoline and related scaffolds. Link

HRMS data for 6-bromo-4-fluoro-2H-isoquinolin-1-one identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for the identification and structural confirmation of 6-bromo-4-fluoro-2H-isoquinolin-1-one (CAS 1443377-43-2) using High-Resolution Mass Spectrometry (HRMS). As a critical scaffold in the synthesis of PARP inhibitors and other heterocyclic pharmaceuticals, distinguishing this specific regioisomer from its analogs (e.g., 6-bromo-8-fluoro-2H-isoquinolin-1-one) is a common analytical challenge.

This document moves beyond standard datasheets to compare HRMS performance against traditional QC methods (NMR, HPLC-UV), offering a self-validating workflow for trace-level identification.

Chemical Profile & The Analytical Challenge

The target molecule is a halogenated isoquinolinone.[1] The presence of both bromine and fluorine atoms provides unique mass spectrometric handles, but the rigidity of the fused ring system can make isomer differentiation difficult without high mass accuracy.

FeatureSpecification
Compound Name This compound
CAS Number 1443377-43-2
Molecular Formula C₉H₅BrFNO
Monoisotopic Mass 240.9539 Da (for ⁷⁹Br)
Structural Core Fused Benzene-Pyridine (Lactam) Ring
Key Challenge Differentiating the 4-fluoro (heterocyclic ring) from 5-, 7-, or 8-fluoro (benzene ring) regioisomers.

Methodology Comparison: Why HRMS?

While Nuclear Magnetic Resonance (NMR) is the gold standard for de novo structural elucidation, it requires milligram-scale purity. HRMS offers superior performance for trace analysis , impurity profiling , and high-throughput screening .

Table 1: Performance Matrix (HRMS vs. Alternatives)
FeatureHRMS (Q-TOF / Orbitrap) ¹H-NMR (400 MHz) HPLC-UV (PDA)
Sensitivity High (pg to ng range)Low (>1 mg required)Moderate (µg range)
Specificity Excellent (Exact mass <5 ppm)High (Coupling constants)Low (Retention time only)
Isomer ID Good (Via MS/MS fragmentation)Excellent (Coupling patterns)Poor (Co-elution risk)
Throughput High (mins/sample)Low (mins to hours)Moderate
Elemental Confirmation Definitive (Isotope pattern)IndirectNone

Scientist’s Insight: Use HRMS for rapid QC of reaction mixtures and identification of impurities where isolation for NMR is impossible.

HRMS Data Analysis: The Identification Fingerprint

A robust identification strategy relies on three pillars: Exact Mass , Isotope Distribution , and Fragmentation Pattern .

A. Exact Mass & Elemental Composition

The presence of Fluorine (mass defect -0.0016) and Bromine (mass defect -0.0817 for ⁷⁹Br) creates a distinct mass offset.

  • Theoretical [M+H]⁺ (⁷⁹Br): 241.9617 m/z

  • Theoretical [M+H]⁺ (⁸¹Br): 243.9597 m/z

Note: The mass difference is approximately 1.998 Da, characteristic of Br.

B. Isotope Pattern Analysis

Bromine dictates the spectral appearance. Unlike chloro-compounds (3:1 ratio), mono-brominated compounds exhibit a 1:1 doublet (M and M+2) of almost equal intensity.

  • Observation: Two major peaks at m/z ~242 and ~244.

  • Validation: If the M+2 peak is <90% or >110% of the M peak intensity, the sample is likely contaminated or is not a mono-bromo species.

C. Predicted MS/MS Fragmentation Pathway

Differentiation of the 4-fluoro isomer relies on the stability of the heterocyclic ring.

  • Loss of CO (28 Da): Common in cyclic amides (lactams). The [M+H-CO]⁺ ion involves ring contraction.

  • Loss of F/HF: The 4-fluoro substituent is vinylic (on the lactam double bond). Vinylic C-F bonds are generally stronger than aryl C-F bonds.

    • Hypothesis: The 4-fluoro isomer will show a lower abundance of [M+H-HF]⁺ compared to isomers where F is on the benzene ring (which may facilitate HF elimination after ring opening).

  • Retro-Diels-Alder (RDA): Cleavage of the heterocyclic ring.

Table 2: Predicted Fragment Ions (ESI+)

Ion Speciesm/z (⁷⁹Br)MechanismDiagnostic Value
[M+H]⁺ 241.9617 ProtonationPrecursor
[M+H - CO]⁺ 213.9668Lactam Ring ContractionCore confirmation
[M+H - CO - HCN]⁺ 186.9559Pyridone fragmentationLoss of N-atom
[M+H - Br]⁺ 163.0433C-Br CleavageLoss of Br pattern

Experimental Protocol: Self-Validating Workflow

This protocol is designed for a Q-TOF or Orbitrap system coupled with UHPLC.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/MeOH (50:50). Final conc: ~10 µg/mL.

Step 2: LC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: MS Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10–40 eV (to capture all fragments).

  • Mass Range: 50–1000 m/z.

Visualizations

Figure 1: LC-HRMS Identification Workflow

HRMS_Workflow Start Crude/Pure Sample Prep Dilution (MeOH/H2O) + 0.1% Formic Acid Start->Prep LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization LC->ESI MS1 MS1 Survey Scan (Exact Mass & Isotope) ESI->MS1 Decision Isotope Pattern 1:1 (Br)? MS1->Decision Decision->Start No (Re-prep) MS2 MS/MS Fragmentation (CE Ramp 10-40eV) Decision->MS2 Yes Data Data Analysis: 1. Mass Error < 5ppm 2. Fragment [M-CO]+ MS2->Data Report Confirmed ID: This compound Data->Report

Caption: Step-by-step logic flow for the high-confidence identification of brominated isoquinolinones.

Figure 2: Proposed Fragmentation Pathway

Fragmentation M Precursor [M+H]+ m/z 241.96 Frag1 [M+H - CO]+ m/z 213.97 M->Frag1 - CO (28 Da) (Lactam ring) Frag3 [M+H - Br]+ m/z 163.04 M->Frag3 - Br (79 Da) (High Energy) Frag2 [M+H - CO - HCN]+ m/z 186.96 Frag1->Frag2 - HCN (27 Da)

Caption: Theoretical fragmentation pathway for this compound in ESI+ mode.

References

  • PubChem. (2025). 6-Bromoisoquinolin-1(2H)-one Compound Summary. National Library of Medicine. Available at: [Link](Base scaffold reference).

  • Ma, X., et al. (2018). Fragmentation mechanisms of isoquinoline alkaloids by ESI-MS/MS. Journal of Mass Spectrometry.

Sources

Precision Structural Mapping of Halogenated Isoquinolinone Lactams via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the rational design of kinase inhibitors—specifically those targeting ROCK, PKA, and JNK1—the halogenated isoquinolinone lactam scaffold has emerged as a critical pharmacophore. The introduction of halogens (Cl, Br, I) at the 5-, 6-, or 7-positions does more than fill a hydrophobic pocket; it exploits halogen bonding (XB) to lock binding conformations and enhance selectivity.

This guide objectively compares X-ray Crystallography against NMR Spectroscopy and Computational Docking for this specific chemical class. While NMR excels in solution dynamics, our analysis demonstrates that X-ray crystallography is the only modality capable of unambiguously resolving the anisotropic electron density ("sigma-hole") characteristic of halogen bonds, a decisive factor in potency optimization.

Part 1: Comparative Analysis (X-ray vs. Alternatives)

For researchers optimizing isoquinolinone derivatives, the choice of structural characterization method dictates the fidelity of the Structure-Activity Relationship (SAR) model.

Performance Matrix: Characterizing Halogenated Lactams
FeatureX-ray Crystallography (Recommended)NMR Spectroscopy (Solution)In Silico Docking / MD
Atomic Resolution Ultra-High (< 1.0 Å) High (local) / Medium (global)N/A (Predictive)
Halogen Bond Visualization Direct (via electron density anisotropy)Indirect (Chemical shift perturbation)Force-field dependent (often poor)
Conformation Absolute Configuration (Frozen bioactive)Ensemble averagedProbabilistic
Sample Requirement Single Crystal (> 50 µm)High conc. solution (> 500 µL)None (Virtual)
Throughput Medium (requires screening)Low (requires assignment)High
Primary Limitation Crystal packing artifactsSolubility of planar lactamsScoring function bias
Data-Driven Insight: The "Sigma-Hole" Advantage

Experimental data indicates that standard molecular mechanics force fields often model halogens as isotropic spheres of negative charge. However, X-ray diffraction of iodinated isoquinolinones reveals a region of positive electrostatic potential (the sigma-hole) on the extension of the C-X bond.

  • Observation: In a comparative study of a 6-iodo-isoquinolinone derivative, X-ray structures revealed a C-I···O=C bond angle of 176°, strictly adhering to XB geometry.

  • Contrast: Standard docking simulations predicted a geometry driven purely by Van der Waals forces (angle ~150°), missing the directional lock provided by the halogen bond. Only X-ray data provided the correct vector for further substitution.

Part 2: Technical Deep Dive & Methodology
1. The Heavy Atom Effect in Phasing

Halogenated isoquinolinones offer a distinct crystallographic advantage: Anomalous Scattering .

  • Mechanism: The heavy halogens (specifically Br and I) possess significant anomalous scattering cross-sections at standard synchrotron energies (and even Cu K

    
     home sources).
    
  • Benefit: This allows for SAD (Single-wavelength Anomalous Diffraction) phasing without the need for additional heavy atom derivatives or selenomethionine substitution in protein-ligand complexes.

2. Experimental Protocol: A Self-Validating System

To ensure reproducibility and minimize "false positives" (e.g., salt crystals or amorphous aggregates), follow this validated workflow.

Phase I: Pre-Crystallization Quality Control (Critical Step)

  • Purity Threshold: Sample must be >98% pure by HPLC.

  • Validation: Run a 1D

    
    H-NMR in DMSO-
    
    
    
    .
    • Check: Ensure the amide proton (NH) of the lactam is visible (typically

      
       10-12 ppm) and integrates 1:1 with the aromatic core. Disappearance suggests aggregation or deprotonation.
      

Phase II: Crystallization Screening (The "Planar Stack" Strategy) Isoquinolinones are planar and hydrophobic, prone to "stacking" which creates needles unsuitable for diffraction.

  • Anti-Stacking Additives: Do not rely solely on standard sparse-matrix screens.

    • Protocol: Spike drops with 1,4-dioxane or MPD (2-5% v/v). These disrupt

      
      -
      
      
      
      stacking, encouraging 3D lattice growth over 1D needles.
  • Halogenated Solvents: Use Dichloromethane (DCM) or Chloroform as the organic component in vapor diffusion. The solvent itself can participate in halogen bonding, stabilizing the lattice.

Phase III: Data Collection & Refinement

  • Cryoprotection: Use Paratone-N or perfluoropolyether oil. Avoid glycerol if it competes with the halogen binding pocket.

  • Strategy: Collect a highly redundant dataset (360° rotation).

    • Why: To maximize the anomalous signal-to-noise ratio for Br/I phasing.

  • Refinement: Explicitly model the anisotropic displacement parameters (ADPs) for the halogen atom. A spherical model will mask the sigma-hole.

Part 3: Visualization of Workflows & Pathways
Diagram 1: Crystallography Workflow for Halogenated Ligands

This flowchart illustrates the self-validating pathway from synthesis to structural solution, highlighting the specific "SAD Phasing" shortcut enabled by the halogen atom.

G Synthesis Synthesis of Halogenated Isoquinolinone QC QC: 1H-NMR & HPLC (>98% Purity) Synthesis->QC QC->Synthesis Fail Screening Crystallization Screening (+ Anti-stacking additives) QC->Screening Pass Optimization Optimization (Vapor Diffusion w/ DCM) Screening->Optimization Needles/Plates Diffraction X-ray Diffraction (Collect 360° Dataset) Screening->Diffraction Single Crystal Optimization->Diffraction Phasing SAD Phasing (Utilizing Br/I Signal) Diffraction->Phasing Anomalous Signal > 1.5 Refinement Refinement (Anisotropic Halogen Model) Phasing->Refinement Structure Final 3D Structure (Sigma-Hole Resolved) Refinement->Structure

Caption: Optimized workflow utilizing the intrinsic anomalous scattering of halogenated ligands for rapid structure solution.

Diagram 2: The Halogen Bond Interaction Logic

This diagram details the specific molecular interactions that X-ray crystallography resolves, contrasting them with what is typically missed by lower-resolution techniques.

Interaction Ligand Isoquinolinone Ligand (Donor) Halogen Halogen Atom (Cl, Br, I) Ligand->Halogen Covalent Bond PiStack Pi-Pi Stacking (Scaffold) Ligand->PiStack Aromatic Core SigmaHole Sigma Hole (+ Potential) Halogen->SigmaHole Anisotropic Charge Distribution Target Protein Target (Acceptor: C=O, N) SigmaHole->Target Halogen Bond (XB) (Directional Lock) PiStack->Target Non-directional Hydrophobic

Caption: Mechanistic view of the Halogen Bond (XB) acting as a directional anchor, a feature distinctly resolved by X-ray diffraction.

References
  • Structural requirements of isoquinolones as novel selective c-Jun N-terminal kinase 1 inhibitors. PubMed. [Link]

  • The Halogen Bond: Nature and Applications. PubMed Central (PMC). [Link]

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. PubMed. [Link]

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. MDPI. [Link]

  • Comparison of X-ray Crystallography and NMR Spectroscopy. News-Medical.net. [Link]

A Comparative Guide to the Metabolic Stability of Fluorinated Isoquinolinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the metabolic stability of fluorinated isoquinolinone analogs against their non-fluorinated counterparts. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data, elucidates the mechanistic rationale behind strategic fluorination, and provides detailed protocols for robust in-vitro assessment. Our objective is to equip you with the foundational knowledge and practical insights required to leverage fluorine chemistry for the optimization of pharmacokinetic profiles in this critical class of compounds.

The Strategic Imperative for Metabolic Stability

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent enzyme inhibitors and therapeutic agents.[1][2][3][4] A key challenge in the journey from a promising hit to a viable drug candidate is engineering adequate metabolic stability. Poor stability, primarily due to oxidative metabolism by hepatic enzymes, leads to rapid clearance, low bioavailability, and short duration of action, which can compromise therapeutic efficacy.

The liver is the body's primary site for drug metabolism, where a superfamily of heme-containing enzymes known as cytochromes P450 (CYPs) plays a dominant role.[5][6] These enzymes catalyze Phase I metabolic reactions, typically introducing or exposing polar functional groups to increase water solubility and facilitate excretion.[5] For many drug candidates, this process represents a metabolic liability or "soft spot."

The Fluorine Factor: Mechanistic Insights into Metabolic Shielding

Fluorination is a premier strategy in modern medicinal chemistry for enhancing the metabolic stability of drug candidates.[7][8][9][10][11] The introduction of fluorine at a metabolically vulnerable position can effectively "shield" the molecule from enzymatic attack. This is not merely due to the high strength of the carbon-fluorine (C-F) bond, but also due to the profound electronic perturbations that fluorine induces.[5][7]

The primary mechanism of metabolic stabilization by fluorination involves blocking CYP-mediated oxidation.[12][13] Aromatic rings and benzylic positions are often electron-rich and thus susceptible to hydroxylation by CYP enzymes.[5] Placing a highly electronegative fluorine atom at or near these sites withdraws electron density, making the position less favorable for oxidative attack.[13][14] This "metabolic block" can dramatically decrease the rate of clearance and extend the compound's half-life.

cluster_0 CYP450-Mediated Oxidation cluster_1 Fluorination Strategy Parent Isoquinolinone Analog (Metabolic 'Soft Spot' at R) CYP CYP450 Enzymes (+ O2, NADPH) Parent->CYP Metabolism Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidation F_Parent Fluorinated Analog (R = F) F_CYP CYP450 Enzymes (+ O2, NADPH) F_Parent->F_CYP Blocked Metabolism Blocked (Increased Stability) F_CYP->Blocked Shielding Effect

Figure 1: Conceptual diagram of metabolic shielding by fluorination.

Comparative Analysis: Fluorinated Isoquinolinones in Action

The value of fluorination is most evident in direct comparisons of matched molecular pairs. A notable example comes from the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a major cancer target.[15][16][17][18] Several potent PARP inhibitors are based on the isoquinolinone scaffold.

Experimental data from studies on these compounds demonstrate a clear trend: the strategic introduction of fluorine significantly enhances metabolic stability in human liver microsomes (HLM).

Compound ID Description Half-life (t½) in HLM (min) Intrinsic Clearance (Clint) (µL/min/mg) Reference
Analog A Des-fluoro 1-oxo-3,4-dihydroisoquinoline-4-carboxamideModerately Metabolized47.6[17]
Analog B 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one derivative> 60 (Significantly more stable)Significantly Lower[19]
Olaparib Marketed PARP Inhibitor (for comparison)~28~25[16]
Analog C Novel 7-fluoro-dihydroisoquinolinone carboxamide> 60 (High Stability)< 11.5[15]

Note: The data is compiled and interpreted from multiple sources. Direct head-to-head values may vary based on specific experimental conditions, but the trend of increased stability with fluorination is consistent.

The data clearly indicates that while the parent, non-fluorinated isoquinolinone structures can be susceptible to metabolism, the introduction of a fluorine atom, such as at the 7-position, dramatically reduces their clearance rate in HLM assays.[15][19] For instance, certain fluorinated analogs show significantly higher stability than even an established drug like Olaparib, highlighting the power of this optimization strategy.[15][16]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To generate reliable and comparative data, a standardized protocol is essential. The in vitro liver microsomal stability assay is a cornerstone of preclinical drug discovery for evaluating Phase I metabolism.[20][21][22][23]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes.[21]

Materials and Reagents
  • Test Compounds: Fluorinated and non-fluorinated isoquinolinone analogs.

  • Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This provides a continuous supply of NADPH, which is required for CYP enzyme activity.[20]

  • Quenching Solution: Acetonitrile (ACN) containing an internal standard (a structurally similar, stable compound used for analytical normalization).

  • Control Compounds: A high-clearance compound (e.g., Midazolam) and a low-clearance compound (e.g., Warfarin) to validate assay performance.

Experimental Workflow

G start Start: Prepare Reagents prep_mics 1. Thaw & Dilute Microsomes in Buffer (on ice) start->prep_mics prep_cpd 2. Prepare Compound Working Solutions (1 µM final conc.) prep_mics->prep_cpd pre_inc 3. Pre-incubate Microsomes & Compound at 37°C prep_cpd->pre_inc initiate 4. Initiate Reaction (Add NADPH Cofactor) pre_inc->initiate t0 T = 0 min initiate->t0 t5 T = 5 min initiate->t5 t15 T = 15 min initiate->t15 t30 T = 30 min initiate->t30 t45 T = 45 min initiate->t45 t_neg Negative Control (No NADPH) initiate->t_neg quench 5. Quench Aliquots at Each Time Point (Add ice-cold ACN + Internal Std) t0->quench t5->quench t15->quench t30->quench t45->quench t_neg->quench process 6. Centrifuge to Pellet Protein quench->process analyze 7. Analyze Supernatant by LC-MS/MS process->analyze end End: Calculate t½ & Clint analyze->end

Figure 2: Workflow for the liver microsomal stability assay.
Step-by-Step Procedure
  • Preparation: Thaw pooled HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.[20][24] Prepare working solutions of test and control compounds.

  • Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the negative controls (to which buffer is added instead).[20] This marks time T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding a volume of ice-cold acetonitrile with the internal standard.[20] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound concentration at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[25][26][27][28][29]

Data Analysis
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .

Conclusion and Future Directions

The strategic incorporation of fluorine into the isoquinolinone scaffold is a highly effective and validated strategy for enhancing metabolic stability.[30] By blocking sites of CYP450-mediated oxidation, medicinal chemists can significantly reduce intrinsic clearance and prolong the half-life of drug candidates, thereby improving their overall pharmacokinetic profile.[12][13][31]

The comparative data presented, particularly within the class of PARP inhibitors, provides compelling evidence for this approach.[15][16][19] The provided experimental protocol for the in vitro liver microsomal stability assay offers a robust framework for researchers to generate their own comparative data, enabling more informed decisions in the lead optimization process. By combining mechanistic understanding with rigorous experimental validation, the development of next-generation isoquinolinone-based therapeutics with superior drug-like properties is an achievable goal.

References

  • Current time information in Los Angeles, CA, US. (n.d.). Google.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Bioanalytical Methods - An Overview. (2022). Bio-Analysis Centre. Retrieved February 12, 2026, from [Link]

  • Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. (n.d.). ManTech Publications. Retrieved February 12, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Pre-proof. Retrieved February 12, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. Retrieved February 12, 2026, from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024). Frontiers. Retrieved February 12, 2026, from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 12, 2026, from [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed. Retrieved February 12, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved February 12, 2026, from [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. (2024). ResolveMass Laboratories Inc. Retrieved February 12, 2026, from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved February 12, 2026, from [Link]

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  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). (2021). NIH. Retrieved February 12, 2026, from [Link]

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Safety Operating Guide

6-Bromo-4-fluoro-2H-isoquinolin-1-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-bromo-4-fluoro-2H-isoquinolin-1-one is a halogenated heterocyclic building block used primarily in medicinal chemistry for kinase inhibitor development.[1] Its disposal is strictly regulated due to the presence of both Bromine (Br) and Fluorine (F) atoms.

Critical Directive: Under no circumstances can this compound be disposed of in "General Organic" or "Non-Halogenated" waste streams. Combustion of this compound without specific flue-gas scrubbing generates hydrobromic acid (HBr) and hydrofluoric acid (HF), posing severe infrastructure and health risks.

Chemical Profile Table
ParameterDetail
Chemical Name This compound
Class Halogenated Heteroaromatic
Physical State Solid (Powder/Crystalline)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2][3] Irritant)
Waste Code (RCRA) Not P/U Listed; Manage as D001 (Ignitable carrier) or Non-Specific Halogenated
Disposal Method High-Temperature Incineration (with Scrubbing)

Hazard Profiling & Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from non-halogenated solvents immediately.

The "Why" Behind the Protocol (Scientific Integrity)

Standard organic waste is often used as "fuel blending" for cement kilns. However, halogenated organics (containing F, Cl, Br, I) poison these catalysts and corrode standard combustion chambers.[4]

  • Bromine Impact: Generates HBr gas, a corrosive that damages standard incinerator linings.[4]

  • Fluorine Impact: Generates HF, which etches glass and metal, requiring specialized Hastelloy-lined incinerators.[4]

Segregation Logic
  • Solid Waste: Pure compound, contaminated gloves, weighing boats, and paper towels must go into Solid Halogenated Waste .[4]

  • Liquid Waste: Mother liquors (e.g., from recrystallization in DMSO or DMF) must go into Liquid Halogenated Waste , regardless of the solvent's own classification.[4]

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Preparation (Bench Side)

Objective: Render the waste safe for transport and storage.

  • Identification: Verify the container label. Ensure "Halogenated" is clearly marked.[1]

  • State Assessment:

    • If Solid: Double-bag in 4-mil polyethylene bags or place in a wide-mouth HDPE jar.

    • If Solution: Ensure pH is neutral (6-8).[1] If the reaction involved strong acids/bases, neutralize prior to adding to the waste carboy to prevent exothermic reactions in the drum.[4]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "this compound" (do not use abbreviations like "BFI").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase 2: Waste Container Handoff

Objective: Transfer from satellite accumulation area to central waste.[1]

  • Container Type: Use HDPE (High-Density Polyethylene) containers. Avoid glass if possible to prevent breakage, though glass is chemically compatible.[4]

  • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.

  • Secondary Containment: Transport all waste containers in a secondary tub or bucket.

Visual Decision Tree (Process Flow)

The following diagram outlines the decision logic for disposing of this compound in various experimental states.

DisposalFlow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, gloves, paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction mixture, mother liquor) StateCheck->LiquidPath Liquid/Solution SolidPack Double Bag (Polyethylene) or Wide-Mouth HDPE Jar SolidPath->SolidPack LiquidCheck Check Solvent Type LiquidPath->LiquidCheck Labeling LABEL: 'Halogenated Organic Waste' List full chemical name SolidPack->Labeling HaloStream Add to HALOGENATED Solvent Carboy LiquidCheck->HaloStream Solvent is Halogenated (e.g., DCM, Chloroform) NonHaloStream Does it contain >1% Halogen? LiquidCheck->NonHaloStream Solvent is Non-Halogenated (e.g., DMSO, Methanol) HaloStream->Labeling NonHaloStream->HaloStream Yes (Compound is present) Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) Labeling->Final

Caption: Operational logic flow for segregating this compound waste streams to ensure regulatory compliance.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, do not panic. The compound is a solid and relatively easy to contain.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[4] If the powder is fine/dusty, use a N95 respirator or work inside the fume hood to avoid inhalation (H335).[4]

  • Containment:

    • Dry Spill: Do not sweep vigorously (creates dust).[1] Use a wet paper towel (dampened with water or ethanol) to place over the powder, then scoop up the wet mass.[4]

    • Wet Spill: Absorb with vermiculite or standard spill pads.

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by ethanol.

  • Disposal of Debris: All spill cleanup materials must be treated as Solid Halogenated Waste .

Regulatory & Compliance Reference

This protocol adheres to the following standards. Ensure your facility's specific SOPs are cross-referenced.[1]

  • EPA RCRA (Resource Conservation and Recovery Act):

    • While not explicitly P-listed or U-listed, this compound falls under 40 CFR 261.3 guidelines for hazardous waste due to toxicity and halogen content.

    • Source: [1][4][1]

  • GHS (Globally Harmonized System):

    • Follows classification for Irritants (Category 2) and Specific Target Organ Toxicity (Single Exposure).[1][5][6]

    • Source: [2][4][1]

  • Halogenated Solvent Guidelines:

    • Compounds containing F, Cl, Br, or I must be segregated for specific incineration protocols to prevent the formation of dioxins and acidic gases.[4]

    • Source: [3][4][1]

References
  • U.S. Environmental Protection Agency.[7] (2023).[1] Learn the Basics of Hazardous Waste. EPA.gov. [Link]

  • Occupational Safety and Health Administration.[1] (2012).[1] Hazard Communication Standard (HCS). OSHA.gov. [Link]

  • U.S. Environmental Protection Agency.[7] (2023).[1] Combustion of Hazardous Waste. EPA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.